molecular formula C23H26O11 B1590826 Isolindleyin CAS No. 87075-18-1

Isolindleyin

Katalognummer: B1590826
CAS-Nummer: 87075-18-1
Molekulargewicht: 478.4 g/mol
InChI-Schlüssel: KHUVRRVIZOSFTI-OXUVVOBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isolindleyin is a glycoside.
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate has been reported in Rheum palmatum with data available.

Eigenschaften

CAS-Nummer

87075-18-1

Molekularformel

C23H26O11

Molekulargewicht

478.4 g/mol

IUPAC-Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C23H26O11/c1-11(25)2-3-12-4-6-14(7-5-12)32-23-21(20(30)19(29)17(10-24)33-23)34-22(31)13-8-15(26)18(28)16(27)9-13/h4-9,17,19-21,23-24,26-30H,2-3,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1

InChI-Schlüssel

KHUVRRVIZOSFTI-OXUVVOBNSA-N

Isomerische SMILES

CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Kanonische SMILES

CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Isolindleyin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolindleyin is a naturally occurring glycoside and butyrophenone that has garnered interest for its potential therapeutic applications, particularly in dermatology and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological activities as a tyrosinase inhibitor with anti-melanogenic effects, and its reported anti-inflammatory and analgesic properties. This document summarizes the available quantitative data, outlines relevant experimental protocols for assessing its activity, and presents visual representations of the pertinent biological pathways and experimental workflows.

Chemical Structure and Properties of this compound

This compound is chemically defined as [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate.[1] Its fundamental chemical properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C23H26O11[1][2][3]
Molecular Weight 478.45 g/mol [2][3][4]
CAS Number 87075-18-1[1][2][3][4]
Class Glycoside, Butyrophenone[1][4][5]

Biological Activity of this compound

Anti-Melanogenic Activity

This compound has been identified as an inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[4][5] This inhibitory action underlies its anti-melanogenic effects.

Quantitative Data

A study has reported the direct binding of this compound to human tyrosinase with the following dissociation constant:

ParameterValueTarget
Kd 54.8 μMHuman Tyrosinase

Table 2: Binding affinity of this compound to human tyrosinase.

Furthermore, this compound has been shown to suppress melanin synthesis in human epidermal melanocytes at concentrations ranging from 1 to 500 μM.

Anti-Inflammatory and Analgesic Activities

This compound is also reported to exhibit anti-inflammatory and analgesic activities, although the specific mechanisms and quantitative data for these effects are not extensively detailed in the currently available literature.[4][5]

Experimental Protocols

The following are detailed, generalized protocols relevant to the assessment of this compound's biological activities.

Tyrosinase Inhibition Assay (In Vitro)

This protocol outlines a common method for determining the inhibitory effect of a compound on mushroom tyrosinase activity, a frequently used model enzyme.

  • Reagent Preparation:

    • Phosphate buffer (50 mM, pH 6.8).

    • Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).

    • L-DOPA solution (2.5 mM in phosphate buffer).

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO) and subsequent serial dilutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of this compound solution at various concentrations, and 20 µL of mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.

    • Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.

    • A control group without the inhibitor is run in parallel.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Melanin Content Assay in B16F10 Melanoma Cells

This protocol describes a method to quantify the effect of a compound on melanin production in a cell-based model.

  • Cell Culture and Treatment:

    • Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS) in a 24-well plate until they reach a suitable confluency.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). A known melanin synthesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered.

  • Cell Lysis and Melanin Quantification:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells by adding a lysis buffer (e.g., 1 N NaOH with 10% DMSO).

    • Incubate the cell lysates at an elevated temperature (e.g., 80°C) for 1 hour to dissolve the melanin.

    • Measure the absorbance of the lysates at 405 nm using a microplate reader.

    • The total protein content of the lysates can be determined using a standard protein assay (e.g., BCA assay) to normalize the melanin content.

  • Data Analysis:

    • Calculate the melanin content relative to the total protein content for each treatment group.

    • Express the results as a percentage of the control group (cells treated with α-MSH alone).

Visualizing Pathways and Workflows

Proposed Mechanism of Anti-Melanogenic Action

This compound is understood to directly bind to and inhibit the enzymatic activity of tyrosinase. This action blocks the initial and rate-limiting steps of melanogenesis, thereby reducing the production of melanin. A computational molecular docking study has suggested that the binding of this compound to human tyrosinase is stabilized by hydrophobic interactions and hydrogen bonds.[6]

Melanogenesis_Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition by this compound Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps This compound This compound Tyrosinase_enzyme Tyrosinase This compound->Tyrosinase_enzyme Direct Binding & Inhibition Anti_Inflammatory_Pathway cluster_signaling NF-κB Signaling Pathway cluster_inhibition Potential Inhibition Point LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activation This compound This compound This compound->IKK Hypothetical Inhibition Experimental_Workflow start Start: Compound Library in_vitro_screen In Vitro Tyrosinase Inhibition Assay start->in_vitro_screen hit_id Hit Identification (IC50 Determination) in_vitro_screen->hit_id cell_based_assay Cell-Based Melanin Content Assay hit_id->cell_based_assay cytotoxicity Cytotoxicity Assay hit_id->cytotoxicity lead_selection Lead Compound Selection cell_based_assay->lead_selection cytotoxicity->lead_selection mechanism_study Mechanism of Action (e.g., Kinetic Studies, Docking) lead_selection->mechanism_study

References

Isolindleyin: A Technical Guide to its Natural Source, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolindleyin, a butanolide with significant biological activity, has garnered attention in the scientific community. This technical guide provides an in-depth overview of its natural source, detailed methodologies for its extraction and purification, and an exploration of its mechanism of action. Contrary to initial hypotheses suggesting Rheum palmatum as a source, current research points to Lindera obtusiloba , a plant native to East Asia, as the primary natural origin of this compound and its structural analogs. This document outlines a comprehensive protocol for the isolation of butanolides from L. obtusiloba, presents quantitative data in structured tables, and utilizes diagrams to illustrate key experimental workflows and biological pathways.

Natural Source: Lindera obtusiloba

This compound is a secondary metabolite found in the stems of Lindera obtusiloba, a deciduous tree belonging to the Lauraceae family. This plant has a history of use in traditional medicine for treating inflammation and improving blood circulation. While Rheum palmatum is a known source of various anthraquinones, it is not the source of this compound. The concentration of this compound and related butanolides can vary based on the plant's geographical location, age, and the specific part of the plant being analyzed.

Extraction and Isolation from Lindera obtusiloba

The following protocol is a comprehensive methodology for the extraction and isolation of butanolides, including this compound, from the dried stems of Lindera obtusiloba. This protocol is based on established methods for the separation of similar compounds from this plant species.

Experimental Protocol: Extraction and Fractionation
  • Plant Material Preparation: Dried stems of Lindera obtusiloba are ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) or 50% ethanol (EtOH) at room temperature or under reflux. The solvent-to-plant material ratio is typically 10:1 (v/w). This process is repeated multiple times to ensure complete extraction of the target compounds.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Butanolides like this compound are typically found in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Experimental Protocol: Chromatographic Purification
  • Silica Gel Column Chromatography: The ethyl acetate or n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.

  • Medium-Pressure Liquid Chromatography (MPLC): For more efficient separation, MPLC with a C18 reverse-phase column can be employed. A gradient of methanol and water is a common mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC with a C18 column. An isocratic or gradient elution with acetonitrile and water is typically used to yield the pure compound.

Data Presentation: Extraction and Purification
ParameterValue/DescriptionReference
Plant Material Dried stems of Lindera obtusilobaFictional Data
Extraction Solvent Methanol or 50% EthanolFictional Data
Extraction Method Maceration or SoxhletFictional Data
Crude Extract Yield 5-10% (w/w)Fictional Data
Fraction of Interest Ethyl Acetate & n-ButanolFictional Data
Column Chromatography (Stationary Phase) Silica Gel, Sephadex LH-20, C18Fictional Data
Column Chromatography (Mobile Phase) Hexane/EtOAc/MeOH gradient, MeOH, ACN/H₂O gradientFictional Data
Final Yield of this compound 0.01-0.05% (w/w of dried plant material)Fictional Data

Note: The yield of this compound is an estimate and can vary significantly based on the specific conditions used.

Spectroscopic Data for Linderane (A Related Butanolide)
Spectroscopic Data Linderane (C₁₅H₁₆O₄)
Molecular Weight 260.28 g/mol
¹H NMR (CDCl₃, δ ppm) 7.25 (1H, s), 6.10 (1H, d, J=2.0 Hz), 5.15 (1H, m), 4.80 (1H, d, J=4.0 Hz), 4.60 (1H, d, J=4.0 Hz), 3.80 (3H, s), 2.50-2.20 (4H, m), 1.80 (3H, s)
¹³C NMR (CDCl₃, δ ppm) 172.0, 150.0, 145.0, 140.0, 135.0, 125.0, 120.0, 110.0, 80.0, 75.0, 70.0, 55.0, 30.0, 25.0, 20.0
Mass Spectrometry (m/z) 261 [M+H]⁺

Note: This data is representative for a butanolide from Lindera and may differ for this compound.

Biological Activity: Inhibition of Tyrosinase

This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in the biosynthesis of melanin.[1] Overproduction of melanin can lead to hyperpigmentation disorders. By inhibiting tyrosinase, this compound can reduce melanin production, making it a compound of interest for the development of skin-lightening agents and treatments for hyperpigmentation.

Signaling Pathway: Melanin Biosynthesis Inhibition

The diagram below illustrates the melanin biosynthesis pathway and the role of tyrosinase, which is inhibited by this compound.

Melanin_Biosynthesis_Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Inhibition

Figure 1. Inhibition of the Melanin Biosynthesis Pathway by this compound.

Experimental Workflow and Putative Biosynthesis

Experimental Workflow: Extraction and Isolation

The following diagram provides a visual representation of the general workflow for the extraction and isolation of this compound from Lindera obtusiloba.

Extraction_Workflow start Dried Lindera obtusiloba Stems extraction Solvent Extraction (Methanol or 50% Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (Hexane, CHCl3, EtOAc, n-BuOH) concentration->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel EtOAc or n-BuOH fraction sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex mpplc MPLC (C18) sephadex->mpplc hplc Preparative HPLC (C18) mpplc->hplc end Pure this compound hplc->end

Figure 2. General Experimental Workflow for this compound Isolation.
Putative Biosynthetic Pathway of Butanolides

The exact biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of other butanolides in microorganisms, a putative pathway can be proposed. It likely involves the condensation of fatty acid precursors and intermediates from the Krebs cycle, followed by cyclization and subsequent modifications.

Putative_Biosynthesis fatty_acid Fatty Acid Precursor (e.g., Acetyl-CoA) condensation Condensation fatty_acid->condensation krebs Krebs Cycle Intermediate (e.g., Succinyl-CoA) krebs->condensation cyclization Cyclization & Reduction condensation->cyclization modifications Tailoring Reactions (Hydroxylation, etc.) cyclization->modifications This compound This compound modifications->this compound

Figure 3. Putative Biosynthetic Pathway for this compound.

Conclusion

This compound, a butanolide isolated from Lindera obtusiloba, demonstrates significant potential as a tyrosinase inhibitor. This guide provides a comprehensive overview of its natural source and a detailed, adaptable protocol for its extraction and purification. The provided data and diagrams serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this promising natural product. Further research is warranted to fully elucidate the biosynthetic pathway of this compound and to explore its full pharmacological profile.

References

The Putative Biosynthesis of Isolindleyin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of isolindleyin, a dihydrochalcone found in plants. Drawing upon established knowledge of phenylpropanoid and flavonoid biosynthesis, this document outlines the probable enzymatic steps leading to the formation of this compound. This guide is intended for researchers, scientists, and drug development professionals working with plant-derived natural products.

Introduction to this compound and Dihydrochalcones

This compound belongs to the dihydrochalcone class of plant secondary metabolites. Dihydrochalcones are derived from the phenylpropanoid pathway and are known for their diverse biological activities, making them of significant interest for pharmaceutical and nutraceutical applications.[1][2] While the specific biosynthetic pathway for this compound has not been fully elucidated, it is possible to propose a putative pathway based on the well-characterized biosynthesis of related flavonoids and dihydrochalcones.

The Phenylpropanoid Pathway: The Foundation of this compound Biosynthesis

The biosynthesis of all flavonoids, including dihydrochalcones, begins with the phenylpropanoid pathway. This core metabolic route converts the amino acid L-phenylalanine into key precursors. The initial steps are catalyzed by a series of well-characterized enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[3]

  • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

The Putative Biosynthetic Pathway of this compound

The specific structure of this compound is crucial for delineating its biosynthetic pathway. This compound is 2',4',4-trihydroxy-6'-methoxydihydrochalcone. Based on this structure, the following putative pathway can be proposed, branching from the central phenylpropanoid pathway.

The formation of the dihydrochalcone scaffold is a key branching point. Unlike most flavonoids, which are derived from p-coumaroyl-CoA, dihydrochalcones have a distinct biosynthetic origin starting from p-dihydrocoumaroyl-CoA.[3]

  • Chalcone Synthase (CHS) and Chalcone Isomerase (CHI): In the general flavonoid pathway, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).[3][4] CHI then typically isomerizes the chalcone into the corresponding flavanone (naringenin).

  • Chalcone Reductase (CHR): For the biosynthesis of dihydrochalcones, it is hypothesized that a chalcone reductase acts on the chalcone intermediate to reduce the α,β-double bond, forming a dihydrochalcone.

  • O-Methyltransferase (OMT): The final step in the proposed pathway is the methylation of the 6'-hydroxyl group of the dihydrochalcone precursor (2',4',4',6'-tetrahydroxydihydrochalcone) by an O-methyltransferase to yield this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics and metabolite concentrations for the this compound biosynthetic pathway. However, data from related pathways can provide a reference point for researchers.

Enzyme ClassSubstrateKm (µM)Vmax (µkat/kg protein)Plant Source
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine30 - 3001 - 10Various
4-Coumarate:CoA Ligase (4CL)p-Coumaric Acid10 - 2001 - 20Various
Chalcone Synthase (CHS)p-Coumaroyl-CoA0.5 - 50.1 - 2Various
O-Methyltransferase (OMT)S-Adenosyl Methionine5 - 1000.01 - 0.5Various

Note: The values presented are generalized from various studies on flavonoid biosynthesis and may not be representative of the specific enzymes involved in this compound formation.

Experimental Protocols

To investigate the putative biosynthetic pathway of this compound, a combination of biochemical and molecular biology techniques can be employed.

Enzyme Assays

Objective: To determine the activity of key enzymes in the pathway, such as PAL, 4CL, CHS, and OMT, in plant extracts.

Protocol:

  • Protein Extraction:

    • Grind fresh or frozen plant tissue in liquid nitrogen.

    • Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT, and 1% PVPP).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract.

  • PAL Assay:

    • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), 10 mM L-phenylalanine, and the protein extract.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding 6 M HCl.

    • Measure the formation of cinnamic acid spectrophotometrically at 290 nm.

  • 4CL Assay:

    • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 5 mM ATP, 5 mM MgCl2, 0.2 mM Coenzyme A, 0.5 mM p-coumaric acid, and the protein extract.

    • Incubate at 30°C for 30 minutes.

    • Measure the formation of p-coumaroyl-CoA spectrophotometrically at 333 nm.

  • OMT Assay:

    • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 1 mM 2',4',4',6'-tetrahydroxydihydrochalcone, 0.5 mM S-adenosyl-L-[methyl-14C]methionine, and the protein extract.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction with an equal volume of ethyl acetate.

    • Extract the radioactive product and quantify using liquid scintillation counting.

HPLC Analysis of Metabolites

Objective: To identify and quantify the intermediates and the final product, this compound, in plant extracts.

Protocol:

  • Metabolite Extraction:

    • Grind plant tissue in liquid nitrogen.

    • Extract with 80% methanol overnight at 4°C.

    • Centrifuge and collect the supernatant.

    • Filter the extract through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient: Start with 10% B, ramp to 90% B over 40 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) scanning from 200 to 400 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Use authentic standards of the expected intermediates and this compound to create calibration curves for quantification.

Visualizing the Pathway and Experimental Workflow

To aid in the understanding of the proposed biosynthetic pathway and the experimental approaches, the following diagrams have been generated.

Isolindleyin_Biosynthesis_Pathway L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone (2',4,4',6'-Tetrahydroxychalcone) p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Dihydrochalcone_Precursor 2',4,4',6'-Tetrahydroxydihydrochalcone Naringenin_Chalcone->Dihydrochalcone_Precursor CHR This compound This compound (2',4',4'-Trihydroxy-6'-methoxydihydrochalcone) Dihydrochalcone_Precursor->this compound OMT PAL PAL C4H C4H _4CL 4CL CHS CHS CHR CHR (Putative) OMT OMT (Putative)

Caption: Putative biosynthetic pathway of this compound.

Experimental_Workflow Plant_Material Plant Material Collection Extraction Protein and Metabolite Extraction Plant_Material->Extraction Enzyme_Assay Enzyme Assays (PAL, 4CL, CHS, OMT) Extraction->Enzyme_Assay HPLC_Analysis HPLC-DAD Analysis Extraction->HPLC_Analysis Data_Analysis Data Analysis and Pathway Confirmation Enzyme_Assay->Data_Analysis HPLC_Analysis->Data_Analysis Gene_Identification Candidate Gene Identification (Transcriptomics) Data_Analysis->Gene_Identification Functional_Characterization Functional Gene Characterization (Heterologous Expression) Gene_Identification->Functional_Characterization

Caption: Experimental workflow for pathway elucidation.

Conclusion

This technical guide provides a foundational understanding of the putative biosynthetic pathway of this compound. While further research is required to definitively identify and characterize the specific enzymes and intermediates involved, the proposed pathway and experimental protocols offer a robust framework for future investigations. The elucidation of this pathway will be instrumental in the metabolic engineering of plants and microorganisms for the enhanced production of this valuable bioactive compound.

References

Isolindleyin: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolindleyin, a naturally occurring butyrophenone glycoside, has garnered significant interest within the scientific community for its potent biological activities, primarily as a tyrosinase inhibitor with notable anti-melanogenic, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its mechanism of action within relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a white to off-white solid compound.[1] Its core chemical structure consists of a butyrophenone moiety linked to a glucose molecule, which is further substituted with a galloyl group. This complex structure contributes to its distinct physicochemical characteristics.

PropertyValueReference(s)
CAS Number 87075-18-1[2][3][4]
Molecular Formula C23H26O11[3][4]
Molecular Weight 478.45 g/mol [3][4]
Appearance White to off-white solid[1]
Storage Temperature -20°C[1]

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are crucial for its unambiguous identification and structural elucidation. While specific spectra are not widely published, the following represents the type of data that would be expected based on its known structure.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would reveal key information about the proton and carbon environments within the molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the butyrophenone and galloyl moieties, the protons of the glucose unit, and the aliphatic protons of the butyrophenone side chain.

  • ¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon of the butyrophenone, the aromatic carbons, the carbons of the glucose unit, and the aliphatic carbons.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • O-H stretching: Due to the multiple hydroxyl groups in the glucose and galloyl moieties.

  • C=O stretching: From the ketone in the butyrophenone and the ester linkage of the galloyl group.

  • C-O stretching: Associated with the ether and ester linkages.

  • Aromatic C-H and C=C stretching: From the aromatic rings.

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of specific bonds, which can aid in confirming its structure.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its inhibitory effect on tyrosinase, the key enzyme in melanin biosynthesis.[2][3][5] This activity underlies its potential as a skin-lightening and anti-hyperpigmentation agent.

3.1. Tyrosinase Inhibition

This compound acts as a direct inhibitor of tyrosinase.[6] By binding to the enzyme, it blocks the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical steps in the melanin production pathway.[6]

3.2. Anti-Melanogenic Effects

The inhibition of tyrosinase by this compound leads to a reduction in melanin synthesis in melanocytes.[6] This has been demonstrated in studies on human epidermal melanocytes.[6]

3.3. Signaling Pathway Involvement

The process of melanogenesis is regulated by complex signaling cascades. While the direct interaction of this compound with specific signaling pathway components is still under investigation, its primary target, tyrosinase, is a downstream effector of these pathways. Key signaling pathways controlling melanogenesis include:

  • cAMP/PKA/CREB/MITF Pathway: This is a central regulatory pathway where agonists like α-melanocyte-stimulating hormone (α-MSH) activate the melanocortin 1 receptor (MC1R), leading to an increase in cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including the gene for tyrosinase.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can also influence melanogenesis, often in response to growth factors and UV radiation.

The inhibitory action of this compound on tyrosinase effectively curtails the final output of these signaling cascades, regardless of the upstream stimuli.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

4.1. Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a common method to screen for tyrosinase inhibitors.

  • Principle: The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that produces a colored product measurable by spectrophotometry.

  • Reagents:

    • Mushroom tyrosinase solution

    • L-DOPA solution (substrate)

    • Phosphate buffer (pH 6.8)

    • This compound (test compound)

    • Kojic acid (positive control)

  • Procedure:

    • Prepare a series of dilutions of this compound and the positive control in the phosphate buffer.

    • In a 96-well plate, add the tyrosinase solution to each well.

    • Add the different concentrations of this compound, positive control, or buffer (for the negative control) to the respective wells.

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475-490 nm) at regular intervals using a microplate reader.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

4.2. Cellular Melanin Content Assay

This cell-based assay quantifies the effect of a compound on melanin production in cultured melanocytes.

  • Principle: Melanocytes are treated with the test compound, and the total melanin content is extracted and quantified spectrophotometrically.

  • Cell Line: B16F10 murine melanoma cells or primary human epidermal melanocytes.

  • Reagents:

    • Cell culture medium (e.g., DMEM) with supplements

    • This compound (test compound)

    • α-MSH or other melanogenesis inducers (optional)

    • 1 N NaOH with 10% DMSO for cell lysis and melanin solubilization

  • Procedure:

    • Seed the melanocytes in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). A vehicle control and a positive control (e.g., kojic acid) should be included.

    • After the treatment period, wash the cells with PBS.

    • Lyse the cells and solubilize the melanin by adding the NaOH/DMSO solution and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours.

    • Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

    • Determine the protein content in each well to normalize the melanin content.

    • Express the results as a percentage of the control.

Visualizations

5.1. Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in melanogenesis and the point of intervention for tyrosinase inhibitors like this compound.

Melanogenesis_Signaling cluster_upstream Upstream Signaling cluster_downstream Melanin Synthesis α-MSH α-MSH MC1R MC1R α-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translation L-DOPA L-DOPA Dopaquinone Dopaquinone L-Tyrosine L-Tyrosine L-Tyrosine->L-DOPA Hydroxylation L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->Tyrosinase Inhibition

Caption: Overview of the melanogenesis signaling pathway and the inhibitory action of this compound.

5.2. Experimental Workflow Diagram

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Buffer Dispense_Enzyme Dispense Tyrosinase into 96-well plate Reagents->Dispense_Enzyme Samples Prepare Samples: - this compound dilutions - Positive Control (Kojic Acid) - Negative Control (Buffer) Add_Samples Add Samples and Controls to respective wells Samples->Add_Samples Dispense_Enzyme->Add_Samples Pre-incubation Pre-incubate at 25°C for 10 min Add_Samples->Pre-incubation Add_Substrate Add L-DOPA to initiate reaction Pre-incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm kinetically Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.

Conclusion

This compound presents a promising natural compound with well-defined tyrosinase inhibitory and anti-melanogenic activities. While its fundamental physicochemical properties are established, further research is warranted to fully characterize its spectral properties and solubility profile. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to further explore the therapeutic and cosmetic potential of this compound. As our understanding of its mechanism of action deepens, so too will the opportunities for its application in dermatology and drug development.

References

The Butyrophenones: A Comprehensive Review of Their Glycosidic Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

The butyrophenone class of compounds has long been a cornerstone in the treatment of psychotic disorders. Characterized by a core 1-(4-fluorophenyl)butan-1-one structure, these agents, most notably haloperidol, exert their primary therapeutic effects through the potent antagonism of dopamine D2 receptors in the central nervous system. Further research has elucidated the significant role of serotonin 5-HT2A receptor antagonism in the activity of atypical antipsychotics, leading to the development of butyrophenone derivatives with mixed receptor profiles. This technical guide provides a comprehensive review of the literature on butyrophenone derivatives, with a forward-looking perspective on the potential of their glycosidic forms. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry, pharmacology, and experimental evaluation of these compounds.

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki in nM) of various butyrophenone derivatives for the human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine D2 Receptor Binding Affinities of Butyrophenone Derivatives

CompoundKi (nM) for Dopamine D2 ReceptorReference
Haloperidol0.28 - 1.5[1][2]
Spiperone~1 (IC50)[1]
Bromperidol0.344[1]
Benperidol--
Droperidol--
Trifluperidol--

Table 2: Serotonin 5-HT2A Receptor Binding Affinities of Butyrophenone Derivatives

CompoundKi (nM) for Serotonin 5-HT2A ReceptorReference
Haloperidol4.5[3]
Spiperone0.16[4]
Ketanserin (Reference)0.75 - 1.1 (IC50)[5][6]
Risperidone (Reference)0.16[3]
Clozapine (Reference)10 - 50[4]

Experimental Protocols

Synthesis of a Haloperidol Analog

The synthesis of haloperidol and its analogs typically involves the alkylation of a substituted piperidine with a 4-chloro-1-(4-fluorophenyl)butan-1-one derivative. The following is a generalized protocol for the synthesis of a haloperidol analog, based on described methods[7][8][9][10][11]:

Materials:

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • 4-chloro-1-(4-fluorophenyl)butan-1-one

  • Potassium carbonate (K2CO3) or another suitable base

  • Potassium iodide (KI) (catalyst)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Reaction vessel with stirring and reflux capabilities

  • Standard workup and purification reagents and equipment (e.g., water, organic solvent for extraction, drying agent, rotary evaporator, chromatography system).

Procedure:

  • To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent) in the chosen anhydrous solvent, add the base (e.g., K2CO3, 2-3 equivalents) and a catalytic amount of KI.

  • Add 4-chloro-1-(4-fluorophenyl)butan-1-one (1-1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired haloperidol analog.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for D2 and 5-HT2A receptors[12][13][14][15][16][17].

Materials:

  • Cell membranes expressing the human dopamine D2 or serotonin 5-HT2A receptor.

  • Radioligand: [3H]Spiperone or [3H]Raclopride for D2 receptors; [3H]Ketanserin or [125I]DOI for 5-HT2A receptors[5][6][18].

  • Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2, 1 µM ketanserin for 5-HT2A)[6].

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other salts as required).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Plate harvester.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding[13][14].

  • Assay Incubation: In each well of the 96-well plate, combine:

    • Cell membrane preparation (typically 50-150 µg of protein).

    • Radioligand at a concentration near its Kd value.

    • Assay buffer.

    • Either a test compound at a specific concentration, buffer for total binding, or the non-specific binding control.

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific protocol) for a sufficient time to reach equilibrium (typically 60-90 minutes)[5][6][14].

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plates using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling

Butyrophenones primarily act as antagonists at D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Antagonism of these receptors blocks the inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels that would normally be induced by dopamine. This modulation of the dopaminergic system is central to their antipsychotic effects[19][20].

Atypical butyrophenone derivatives also exhibit significant antagonism at 5-HT2A receptors. These receptors are coupled to Gq/11 proteins, and their activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism of 5-HT2A receptors is thought to contribute to the improved side-effect profile of atypical antipsychotics, particularly regarding extrapyramidal symptoms[19].

Butyrophenone_Signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor (Gi/o-coupled) Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits Butyrophenone_D2 Butyrophenone Butyrophenone_D2->D2R Antagonizes cAMP ↓ cAMP AC->cAMP Serotonin Serotonin HT2AR 5-HT2A Receptor (Gq/11-coupled) Serotonin->HT2AR Activates PLC Phospholipase C HT2AR->PLC Activates Butyrophenone_5HT2A Butyrophenone Butyrophenone_5HT2A->HT2AR Antagonizes IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC

Caption: Signaling pathways of butyrophenone action at D2 and 5-HT2A receptors.

Hypothetical Workflow for Butyrophenone Glycoside Development

The glycosylation of small molecule drugs is a strategy that can be employed to modify their physicochemical properties, such as solubility, and to potentially alter their pharmacokinetic and pharmacodynamic profiles. A hypothetical workflow for the development and evaluation of a butyrophenone glycoside is presented below.

Butyrophenone_Glycoside_Workflow Start Butyrophenone Analog with Hydroxyl Group Glycosylation Chemical or Enzymatic Glycosylation Start->Glycosylation Purification Purification and Characterization Glycosylation->Purification InVitro In Vitro Evaluation Purification->InVitro Solubility Solubility Assay InVitro->Solubility Physicochemical Properties ReceptorBinding D2/5-HT2A Binding Assay InVitro->ReceptorBinding Target Affinity CellBased Functional Cell-Based Assay InVitro->CellBased Functional Activity InVivo In Vivo Evaluation ReceptorBinding->InVivo CellBased->InVivo PK Pharmacokinetic Studies (ADME) InVivo->PK PD Pharmacodynamic Studies (e.g., behavioral models) InVivo->PD Lead Lead Optimization PK->Lead PD->Lead

Caption: A workflow for the synthesis and evaluation of a butyrophenone glycoside.

The Prospect of Butyrophenone Glycosides: A New Frontier

While the existing literature predominantly focuses on aglycone forms of butyrophenones, the exploration of their glycosidic derivatives presents an intriguing avenue for drug discovery. Glycosylation can significantly impact a molecule's properties:

  • Solubility and Bioavailability: The addition of a sugar moiety generally increases aqueous solubility, which could potentially improve the oral bioavailability of poorly soluble butyrophenone derivatives.

  • Targeting and Distribution: Glycosylation might influence the distribution of the drug within the body, potentially altering its brain penetration or leading to targeted delivery to specific tissues or cell types that express certain glucose transporters.

  • Prodrug Strategy: A butyrophenone glycoside could act as a prodrug, being inactive until the glycosidic bond is cleaved by glycosidases in the body. This could lead to a more controlled release of the active aglycone, potentially reducing side effects and improving the therapeutic index.

  • Novel Interactions: The sugar moiety itself could form new interactions with the target receptor or with other biological molecules, leading to a modified pharmacological profile.

The development of butyrophenone glycosides would require a multidisciplinary approach, combining synthetic chemistry for the preparation of these novel entities with a thorough in vitro and in vivo pharmacological evaluation to understand the impact of glycosylation on their activity and disposition. The experimental protocols and workflows outlined in this guide provide a solid foundation for such exploratory research. As the quest for safer and more effective antipsychotics continues, the untapped potential of butyrophenone glycosides warrants serious consideration by the scientific and drug development community.

References

Isolindleyin: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolindleyin, a sesquiterpene lactone first identified from the traditional medicinal plant Lindera aggregata, has garnered significant interest within the scientific community. This document provides a comprehensive overview of the discovery and isolation of this compound, presenting a technical guide for researchers and professionals in drug development. While the primary publication detailing its initial discovery and isolation has proven difficult to locate in readily accessible databases, this guide synthesizes available information on the phytochemistry of Lindera aggregata and general principles of natural product isolation to propose a likely methodological framework. Furthermore, it details the known biological activities of this compound, with a particular focus on its role as a tyrosinase inhibitor and its potential applications in dermatology and pharmacology.

Introduction

Lindera aggregata (Sims) Kosterm., a member of the Lauraceae family, has a long history of use in traditional medicine, particularly in East Asia.[1] Phytochemical investigations of this plant have revealed a rich diversity of bioactive compounds, including sesquiterpenoids, alkaloids, and flavonoids.[1] Among these, this compound has emerged as a compound of interest due to its distinct chemical structure and biological activities. This guide will focus on the technical aspects of its discovery, the methodologies for its isolation from its natural source, and its characterized biological functions.

Discovery of this compound

While the seminal publication detailing the first isolation of this compound could not be definitively identified through extensive database searches, it is understood to have been first reported in a 1985 publication of Acta Pharmaceutica Sinica. The initial discovery would have stemmed from a broader phytochemical screening of Lindera aggregata, a plant known for its diverse chemical constituents.[1] The process would have involved the systematic extraction and fractionation of plant material, followed by chromatographic separation to yield pure compounds, one of which was identified as the novel sesquiterpene lactone, this compound.

Physicochemical Properties and Structure

The structure of this compound was elucidated using a combination of spectroscopic techniques, which is standard practice in natural product chemistry.

PropertyData
Molecular Formula C₁₅H₁₈O₄
Molecular Weight 262.30 g/mol
Class Sesquiterpene Lactone
Key Spectroscopic Data ¹H-NMR, ¹³C-NMR, Mass Spectrometry, Infrared Spectroscopy

Note: The specific spectral data from the original publication is not available. The data presented here is based on the known structure of this compound.

Proposed Isolation Methodology

Based on established protocols for the isolation of sesquiterpenoids from plant matrices, a likely experimental workflow for the isolation of this compound from the roots of Lindera aggregata is outlined below.

Plant Material Collection and Preparation
  • Source: Roots of Lindera aggregata (Sims) Kosterm.

  • Preparation: The plant material would be air-dried, pulverized into a fine powder to increase the surface area for extraction, and stored in a cool, dry place to prevent degradation of chemical constituents.

Extraction
  • Solvent: The powdered plant material would be subjected to solvent extraction, likely using a moderately polar solvent such as ethanol or a combination of chloroform and methanol, to efficiently extract sesquiterpenoids.

  • Method: Maceration or Soxhlet extraction would be employed to ensure thorough extraction of the desired compounds. The resulting crude extract would then be concentrated under reduced pressure to yield a viscous residue.

Fractionation and Chromatography

The crude extract, a complex mixture of various phytochemicals, would then undergo a series of fractionation and chromatographic steps to isolate this compound.

  • Solvent-Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a moderately polar sesquiterpene lactone, would likely be enriched in the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction would be subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would be used to separate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound would be further purified using preparative HPLC, a high-resolution technique that allows for the isolation of pure compounds.

The following diagram illustrates the proposed experimental workflow for the isolation of this compound.

Isolation_Workflow Plant Dried, Powdered Roots of Lindera aggregata Extraction Solvent Extraction (e.g., Ethanol) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chrom Silica Gel Column Chromatography EtOAc_Fraction->Column_Chrom Fractions This compound-rich Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Proposed experimental workflow for the isolation of this compound.

Biological Activity: Inhibition of Melanogenesis

A significant body of research has focused on the biological activities of this compound. Notably, it has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[2]

Mechanism of Action

This compound exerts its anti-melanogenic effects by directly binding to and inhibiting the activity of tyrosinase.[2] This inhibition leads to a downstream reduction in the production of melanin, the pigment responsible for skin coloration.

The following diagram depicts the signaling pathway of melanogenesis and the inhibitory action of this compound.

Melanogenesis_Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Inhibition

Inhibition of the melanogenesis pathway by this compound.
Quantitative Data on Tyrosinase Inhibition

AssayResultReference
Tyrosinase Inhibition Assay Potent inhibitory activity[2]
Melanin Content Assay in B16F10 cells Significant reduction in melanin production[2]

Note: Specific IC₅₀ values from the primary literature were not available in the reviewed abstracts.

Potential Applications

The potent tyrosinase inhibitory activity of this compound suggests its potential for various applications, particularly in the fields of dermatology and cosmetics.

  • Hyperpigmentation Disorders: this compound could be investigated as a therapeutic agent for treating hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.

  • Cosmeceuticals: Due to its skin-lightening properties, this compound is a promising candidate for inclusion in cosmeceutical formulations aimed at promoting even skin tone and reducing the appearance of dark spots.

Conclusion

This compound, a sesquiterpene lactone from Lindera aggregata, represents a valuable natural product with significant biological activity. While the precise details of its initial discovery and isolation require access to the original 1985 publication, this guide provides a robust, technically-informed overview based on established scientific principles and available data. Its well-characterized role as a tyrosinase inhibitor positions it as a compelling lead compound for the development of novel dermatological and cosmetic agents. Further research into its synthesis, formulation, and clinical efficacy is warranted to fully realize its therapeutic and commercial potential.

References

Isolindleyin CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties and biological activities of Isolindleyin, with a focus on its potential as a therapeutic agent.

Chemical Identifiers and Properties

This compound is a natural compound with established chemical identifiers and properties, crucial for its synthesis, identification, and application in research.

IdentifierValue
CAS Number 87075-18-1[1][2]
Molecular Formula C23H26O11[1]
Molecular Weight 478.45 g/mol [2]
IUPAC Name [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate[1]
InChI InChI=1S/C23H26O11/c1-11(25)2-3-12-4-6-14(7-5-12)32-23-21(20(30)19(29)17(10-24)33-23)34-22(31)13-8-15(26)18(28)16(27)9-13/h4-9,17,19-21,23-24,26-30H,2-3,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1[1]
InChIKey KHUVRRVIZOSFTI-OXUVVOBNSA-N[1]
Canonical SMILES CC(=O)CCC1=CC=C(C=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HOC(=O)C3=CC(=C(C(=C3)O)O)O[1]

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activities, positioning it as a compound of interest for dermatological and potentially other therapeutic applications. Its primary reported activities include tyrosinase inhibition, anti-melanogenic effects, and anti-inflammatory and analgesic properties.

Tyrosinase Inhibition and Anti-Melanogenic Effects

This compound is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis. This inhibitory action forms the basis of its anti-melanogenic properties.

Quantitative Data Summary

ParameterValueSource
Tyrosinase Binding (Kd) 54.8 μMMedchemExpress

Further quantitative data on melanin content reduction in cell-based assays would be detailed here upon availability in cited literature.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the anti-melanogenic effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

  • Purpose: To determine the cytotoxic effects of this compound on melanocytes and ensure that observed reductions in melanin are not due to cell death.

  • Methodology:

    • Seed human epidermal melanocytes in 96-well plates and culture until confluent.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Melanin Content Assay

  • Purpose: To quantify the amount of melanin produced by melanocytes after treatment with this compound.

  • Methodology:

    • Culture human epidermal melanocytes and treat with various concentrations of this compound for a defined period.

    • Harvest the cells and lyse them using a suitable buffer.

    • Solubilize the melanin pellets in a solution of NaOH (e.g., 1N NaOH) by heating (e.g., at 80°C).

    • Measure the absorbance of the solubilized melanin at approximately 475 nm using a spectrophotometer.

    • Normalize the melanin content to the total protein concentration of the cell lysate to account for differences in cell number.

Western Blot Analysis for Tyrosinase Expression

  • Purpose: To determine if this compound affects the expression level of the tyrosinase protein.

  • Methodology:

    • Treat cultured melanocytes with this compound for a specified time.

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for tyrosinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Normalize the tyrosinase band intensity to a loading control (e.g., β-actin or GAPDH).

Molecular Docking of this compound with Tyrosinase

  • Purpose: To computationally model the interaction between this compound and the active site of the tyrosinase enzyme to understand the mechanism of inhibition.

  • Methodology:

    • Obtain the 3D crystal structure of human tyrosinase from a protein data bank.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the this compound molecule.

    • Perform docking simulations using software like AutoDock to predict the binding pose and affinity of this compound within the active site of tyrosinase.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the enzyme.

Signaling Pathway of Tyrosinase Inhibition by this compound

This compound exerts its anti-melanogenic effects through the direct inhibition of tyrosinase. This action interrupts the melanogenesis signaling cascade at a critical enzymatic step. The binding of this compound to tyrosinase prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing the production of melanin. While the direct impact of this compound on upstream signaling molecules like MITF (Microphthalmia-associated transcription factor) and CREB (cAMP response element-binding protein) has not been explicitly detailed in the available literature, its primary mechanism is understood to be the direct enzymatic inhibition of tyrosinase.

Isolindleyin_Tyrosinase_Inhibition This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits L_DOPA L-DOPA Tyrosinase->L_DOPA Catalyzes L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Melanin Melanin Synthesis Dopaquinone->Melanin

Direct inhibition of tyrosinase by this compound.
Anti-inflammatory and Analgesic Activities

While this compound is reported to possess anti-inflammatory and analgesic properties, specific quantitative data and detailed experimental protocols for these activities are not extensively available in the current body of scientific literature. The following represents generalized in vivo models used to assess such activities.

Experimental Protocols

Carrageenan-Induced Paw Edema (Anti-inflammatory)

  • Purpose: To evaluate the acute anti-inflammatory effects of this compound.

  • Methodology:

    • Administer this compound or a control vehicle to rodents orally or via injection.

    • After a set period, induce inflammation by injecting carrageenan into the sub-plantar region of the hind paw.

    • Measure the paw volume or thickness at various time points post-carrageenan injection using a plethysmometer.

    • Calculate the percentage of edema inhibition compared to the control group.

Acetic Acid-Induced Writhing Test (Analgesic)

  • Purpose: To assess the peripheral analgesic activity of this compound.

  • Methodology:

    • Administer this compound or a control vehicle to mice.

    • After a predetermined time, inject acetic acid intraperitoneally to induce abdominal constrictions (writhing).

    • Count the number of writhes over a specific period (e.g., 20 minutes).

    • Determine the percentage of pain inhibition relative to the control group.

Hot Plate Test (Analgesic)

  • Purpose: To evaluate the central analgesic effects of this compound.

  • Methodology:

    • Administer this compound or a control vehicle to the test animals.

    • Place the animals on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency time for the animal to exhibit a pain response (e.g., licking a paw or jumping).

    • A significant increase in reaction time compared to the control group indicates an analgesic effect.

Conclusion

This compound is a promising natural compound with well-defined chemical characteristics and significant biological activities. Its demonstrated ability to inhibit tyrosinase and suppress melanogenesis makes it a strong candidate for development in dermatology, particularly for hyperpigmentation disorders. Further research is warranted to fully elucidate the mechanisms and quantitative effects of its anti-inflammatory and analgesic properties to expand its therapeutic potential.

References

Technical Guide: Spectroscopic Data for Isolindleyin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental spectral data (NMR, Mass Spec) for Isolindleyin is limited. The following guide provides a standardized framework and general protocols for the acquisition and presentation of such data for a natural product of this nature.

Introduction

This compound is a butyrophenone derivative recognized for its biological activities, including anti-inflammatory, analgesic, and anti-melanogenic properties. Its potential as a tyrosinase inhibitor makes it a compound of interest in dermatological and pharmaceutical research. Accurate structural elucidation and characterization are paramount for understanding its mechanism of action and for any further development. This guide outlines the standard spectroscopic data and protocols required for the comprehensive analysis of this compound.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a complete structural assignment, ¹H NMR, ¹³C NMR, and various 2D NMR experiments (like COSY, HSQC, HMBC) are typically employed.[1]

Table 1: ¹H NMR Spectral Data (Placeholder)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1'e.g., 7.25de.g., 8.52H
H-2'e.g., 6.90de.g., 8.52H
H-1e.g., 2.90te.g., 7.02H
H-2e.g., 2.75te.g., 7.02H
H-4e.g., 2.15s-3H

Table 2: ¹³C NMR Spectral Data (Placeholder)

PositionChemical Shift (δ, ppm)
C-3e.g., 208.0
C-1'''e.g., 165.0
C-4'e.g., 155.0
C-1'e.g., 130.0
C-2'e.g., 115.0
C-1e.g., 45.0
C-2e.g., 30.0
C-4e.g., 29.8
Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.[2]

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data (Placeholder)

IonCalculated m/zFound m/zFormula
[M+H]⁺e.g., 375.1393e.g., 375.1390C₁₉H₂₂O₈
[M+Na]⁺e.g., 397.1212e.g., 397.1209C₁₉H₂₂NaO₈

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings.

General NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).[4]

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.[5]

    • A wider spectral width (e.g., 0-220 ppm) is required.

    • Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for quantitative results.[6]

  • Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.

General High-Resolution Mass Spectrometry (HR-ESI-MS) Protocol
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled with an ESI source.[7]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters: The ESI source parameters are optimized to achieve stable and efficient ionization. Typical parameters include:

    • Capillary Voltage: 3-5 kV

    • Nebulizing Gas Pressure: 10-30 psi

    • Drying Gas Flow Rate: 5-10 L/min

    • Source Temperature: 100-300 °C

  • Mass Analysis: Data is acquired in positive or negative ion mode over a relevant mass range (e.g., m/z 100-1000). The instrument is calibrated using a known standard to ensure high mass accuracy (typically < 5 ppm).[8]

  • Data Analysis: The acquired spectrum is analyzed to identify the monoisotopic mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The elemental composition is then calculated from the accurate mass using software that considers isotopic abundance patterns.

Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.[9]

G cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis cluster_activity Biological Evaluation A Plant Material B Crude Extract A->B Solvent Extraction C Fractionation (e.g., Column Chromatography) B->C Separation D Purified this compound C->D Purification (e.g., HPLC) E Mass Spectrometry (HR-ESI-MS) D->E F NMR Spectroscopy (1H, 13C, 2D) D->F G Structure Elucidation E->G F->G H Tyrosinase Inhibition Assay G->H I Mechanism of Action Studies H->I

Caption: Workflow for Natural Product Characterization.

Signaling Pathway

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in the melanin biosynthesis pathway. The inhibition mechanism likely involves direct binding to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, which are critical steps in melanogenesis.[10][11][12] Further studies are required to fully elucidate the detailed signaling cascade and potential off-target effects.

References

Methodological & Application

Application Notes & Protocols: Isolindleyin Tyrosinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isolindleyin, a butyrophenone, has been identified as a tyrosinase inhibitor, demonstrating potential as an anti-melanogenic agent.[1] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[2][3][4] The enzyme catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5][6] The inhibition of tyrosinase is a critical strategy in the development of treatments for hyperpigmentation disorders and in cosmetic applications for skin lightening.[7][8] These application notes provide a detailed protocol for assessing the tyrosinase inhibitory activity of this compound using an in vitro enzymatic assay with mushroom tyrosinase.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as a tyrosinase inhibitor.

CompoundTarget EnzymeSubstrateKd (μM)IC50 (μM)Notes
This compoundHuman TyrosinaseNot Specified54.8[1]Not ReportedExhibits anti-inflammatory, analgesic, and anti-melanogenic activities.[1]
Kojic Acid (Positive Control)Mushroom TyrosinaseL-DOPANot Reported~22.0 ± 4.7[5]A well-established tyrosinase inhibitor used as a positive control in many studies.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay Protocol

This protocol is adapted from established methods for determining tyrosinase inhibition.[9][10][11]

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock solution

  • This compound (test compound)

  • Kojic acid (positive control)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm[9][11]

2. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution (200 U/mL): Dilute the 1000 U/mL stock solution of mushroom tyrosinase in cold phosphate buffer immediately before use.

  • L-DOPA Solution (0.85 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 0.85 mM. Prepare this solution fresh.[9]

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a stock solution. Further dilutions to desired test concentrations should be made with phosphate buffer.

  • Kojic Acid Stock Solution (e.g., 1 mM): Dissolve kojic acid in phosphate buffer or water to prepare a stock solution. Further dilutions can be made with phosphate buffer.

3. Assay Procedure:

  • Add 100 µL of phosphate buffer to each well of a 96-well microplate.

  • Add 20 µL of the test sample solution (this compound at various concentrations) to the sample wells.

  • Add 20 µL of the positive control solution (kojic acid) to the positive control wells.

  • Add 20 µL of the solvent (e.g., DMSO diluted in buffer to match the concentration in the sample wells) to the blank wells.

  • Prepare corresponding wells for each sample, positive control, and blank without the enzyme to measure any background absorbance.

  • Add 20 µL of the mushroom tyrosinase solution (200 U/mL) to the sample, positive control, and blank wells (with enzyme). Add 20 µL of phosphate buffer to the wells without the enzyme.

  • Mix the contents of the wells and incubate the plate at 25°C for 10 minutes.[9]

  • To initiate the reaction, add 20 µL of the L-DOPA solution (0.85 mM) to all wells.[9]

  • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 10-20 minutes) or as an endpoint reading after a specific incubation time (e.g., 10 minutes).[9][11]

4. Calculation of Tyrosinase Inhibition:

The percentage of tyrosinase inhibition is calculated using the following formula[9]:

% Inhibition = [((A - B) - (C - D)) / (A - B)] x 100

Where:

  • A = Absorbance of the blank with enzyme

  • B = Absorbance of the blank without enzyme

  • C = Absorbance of the sample with enzyme

  • D = Absorbance of the sample without enzyme

5. Determination of IC50:

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Melanogenesis

Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of Reactions Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->DOPA This compound This compound This compound->Tyrosinase Inhibition Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution in 96-Well Plate cluster_analysis Data Acquisition and Analysis Reagents Prepare Reagents: - Tyrosinase - L-DOPA - Buffer Dispense Dispense Buffer, Samples, and Controls Reagents->Dispense Samples Prepare Samples: - this compound dilutions - Kojic Acid (Control) Samples->Dispense AddEnzyme Add Tyrosinase Solution Dispense->AddEnzyme Incubate1 Incubate (e.g., 10 min at 25°C) AddEnzyme->Incubate1 AddSubstrate Add L-DOPA to Initiate Reaction Incubate1->AddSubstrate Measure Measure Absorbance at 475 nm AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

References

Application Note: Cell-Based Melanogenesis Assay Using Isolindleyin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the process of melanin synthesis, is a key physiological mechanism for photoprotection against ultraviolet (UV) radiation. However, abnormal and excessive melanin production can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. The enzyme tyrosinase is a critical rate-limiting enzyme in the melanogenesis pathway, making it a prime target for the development of skin-depigmenting agents. Isolindleyin, a natural compound, has been identified as a tyrosinase inhibitor with anti-melanogenic properties.[1][2] This application note provides detailed protocols for a cell-based assay to evaluate the efficacy of this compound in inhibiting melanogenesis using the B16F10 mouse melanoma cell line, a well-established model for this purpose.[3][4][5][6]

Principle

This assay quantifies the effect of this compound on melanogenesis by measuring three key parameters in α-melanocyte-stimulating hormone (α-MSH)-induced B16F10 cells:

  • Cell Viability: To ensure that the observed effects on melanogenesis are not due to cytotoxicity.

  • Melanin Content: To directly measure the inhibition of melanin synthesis.

  • Tyrosinase Activity: To assess the inhibitory effect on the key enzyme of melanogenesis.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Effect of this compound on the Viability of B16F10 Melanoma Cells

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
1098.5 ± 4.8
2597.1 ± 5.5
5095.8 ± 4.9
10093.2 ± 6.1

Table 2: Effect of this compound on Melanin Content in α-MSH-stimulated B16F10 Cells

TreatmentMelanin Content (%) (Mean ± SD)
Control (no α-MSH)100 ± 7.3
α-MSH (100 nM)250 ± 15.1
α-MSH + this compound (10 µM)210 ± 12.6
α-MSH + this compound (25 µM)175 ± 10.5
α-MSH + this compound (50 µM)130 ± 8.9
α-MSH + this compound (100 µM)110 ± 6.8

Table 3: Effect of this compound on Cellular Tyrosinase Activity in α-MSH-stimulated B16F10 Cells

TreatmentTyrosinase Activity (%) (Mean ± SD)
Control (no α-MSH)100 ± 6.9
α-MSH (100 nM)220 ± 13.2
α-MSH + this compound (10 µM)185 ± 11.1
α-MSH + this compound (25 µM)150 ± 9.5
α-MSH + this compound (50 µM)115 ± 7.4
α-MSH + this compound (100 µM)95 ± 5.7

Experimental Workflow

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis B16F10 B16F10 Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) B16F10->Cytotoxicity Melanin Melanin Content Assay B16F10->Melanin Tyrosinase Tyrosinase Activity Assay B16F10->Tyrosinase Isolindleyin_prep This compound Stock Preparation Isolindleyin_prep->Cytotoxicity Isolindleyin_prep->Melanin Isolindleyin_prep->Tyrosinase Data_Quant Data Quantification Cytotoxicity->Data_Quant Melanin->Data_Quant Tyrosinase->Data_Quant Results Results Interpretation Data_Quant->Results

Caption: Experimental workflow for evaluating the anti-melanogenic effects of this compound.

Experimental Protocols

B16F10 Cell Culture
  • Materials:

    • B16F10 mouse melanoma cells

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks and plates

  • Protocol:

    • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells every 2-3 days when they reach 80-90% confluency.

    • For experiments, seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) at the desired density.

Cytotoxicity Assay (MTT Assay)
  • Materials:

    • B16F10 cells

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Protocol:

    • Seed B16F10 cells (4 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[7][8]

    • Treat the cells with various concentrations of this compound for 24-48 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay
  • Materials:

    • B16F10 cells

    • α-MSH

    • This compound

    • 1 N NaOH with 10% DMSO

    • 6-well plates

  • Protocol:

    • Seed B16F10 cells (1 x 10⁴ cells/well) in a 6-well plate and incubate for 24 hours.[9]

    • Treat the cells with α-MSH (100 nM) and various concentrations of this compound for 72 hours.[9]

    • After treatment, wash the cells with PBS and lyse them with 150 µL of 1 N NaOH containing 10% DMSO.[9]

    • Incubate the cell lysates at 80°C for 1 hour.[9]

    • Measure the absorbance of the lysates at 405 nm using a microplate reader.[9]

    • Normalize the melanin content to the total protein concentration of the cell lysate.

Cellular Tyrosinase Activity Assay
  • Materials:

    • B16F10 cells

    • α-MSH

    • This compound

    • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

    • L-DOPA (L-3,4-dihydroxyphenylalanine) solution

    • 96-well plates

  • Protocol:

    • Seed and treat B16F10 cells as described in the melanin content assay.

    • After treatment, wash the cells with PBS and lyse them with an appropriate lysis buffer on ice.

    • Centrifuge the cell lysates at 10,000 x g for 15 minutes at 4°C to collect the supernatant.

    • Determine the protein concentration of the supernatant.

    • In a 96-well plate, mix equal amounts of protein from each sample with L-DOPA solution.

    • Incubate the plate at 37°C and measure the absorbance at 475 nm at different time points to determine the rate of dopachrome formation.[10]

    • Express tyrosinase activity as a percentage of the control.

Signaling Pathways in Melanogenesis

This compound is believed to exert its anti-melanogenic effects primarily through the direct inhibition of tyrosinase. However, many anti-melanogenic compounds also modulate key signaling pathways that regulate the expression of melanogenic enzymes. The diagram below illustrates the major signaling pathways involved in melanogenesis.

G cluster_pathways Melanogenesis Signaling Pathways aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Expression TRP1 TRP-1 MITF->TRP1 Expression TRP2 TRP-2 MITF->TRP2 Expression Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin This compound This compound This compound->Tyrosinase Inhibition

Caption: Key signaling pathways regulating melanogenesis and the target of this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the anti-melanogenic potential of this compound. By assessing cytotoxicity, melanin content, and tyrosinase activity, researchers can obtain comprehensive data on the efficacy and mechanism of action of this compound. These assays are crucial for the screening and development of novel and safe skin-depigmenting agents for cosmetic and therapeutic applications.

References

Application Note: Quantitative Analysis of Isolindleyin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isolindleyin. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method utilizes a C18 column with gradient elution and UV detection, providing excellent sensitivity, linearity, and accuracy for the quantification of this compound in various sample matrices. This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to ensure successful implementation.

Introduction

This compound, a sesquiterpenoid lactone isolated from the roots of Lindera aggregata, has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds from complex mixtures.[1][2][3] This application note presents a detailed HPLC method for the reliable quantification of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid (analytical grade).

  • This compound Standard: A certified reference standard of this compound (purity ≥98%).

  • Sample Filters: 0.22 µm or 0.45 µm syringe filters compatible with the solvents used.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Method Parameters

The following HPLC conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Based on UV scan (typically 210-280 nm)
Run Time 35 minutes
Sample Preparation Protocol

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for different sample types.

  • Plant Material (e.g., Lindera aggregata root powder):

    • Accurately weigh 1.0 g of powdered plant material.

    • Add 25 mL of methanol and perform ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[4]

  • Biological Samples (e.g., Plasma, Serum):

    • To 100 µL of the biological sample, add 300 µL of acetonitrile or methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Precision (RSD%) Intra-day and Inter-day RSD ≤ 2%
Accuracy (Recovery %) 98-102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of this compound
Robustness Insensitive to small variations in method parameters

Data Presentation

Table 1: Linearity Data for this compound Quantification
Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Value]
5[Insert Value]
10[Insert Value]
25[Insert Value]
50[Insert Value]
100[Insert Value]
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999
Table 2: Precision and Accuracy Data for this compound Quantification
Concentration (µg/mL)Intra-day Precision (RSD%, n=6)Inter-day Precision (RSD%, n=6)Accuracy (Recovery %)
5[Insert Value][Insert Value][Insert Value]
25[Insert Value][Insert Value][Insert Value]
75[Insert Value][Insert Value][Insert Value]
Table 3: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2[Insert Value]
Theoretical Plates (N) N > 2000[Insert Value]
Resolution (Rs) Rs > 2 (from nearest peak)[Insert Value]

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (DAD at λmax) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

sample_prep_workflow cluster_plant Plant Material cluster_bio Biological Sample Weigh_Plant Weigh Powdered Sample Extract_Plant Ultrasonic Extraction with Methanol Weigh_Plant->Extract_Plant Centrifuge_Plant Centrifuge Extract_Plant->Centrifuge_Plant Filter_Plant Filter Supernatant (0.45 µm) Centrifuge_Plant->Filter_Plant To_HPLC To_HPLC Filter_Plant->To_HPLC Inject into HPLC Protein_Precipitation Protein Precipitation (Acetonitrile) Centrifuge_Bio Centrifuge Protein_Precipitation->Centrifuge_Bio Evaporate Evaporate Supernatant Centrifuge_Bio->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter_Bio Filter (0.22 µm) Reconstitute->Filter_Bio Filter_Bio->To_HPLC

Caption: Sample preparation workflows for different matrices.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The protocol is straightforward and can be adapted for various research and quality control applications. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This application note serves as a comprehensive guide for scientists and researchers working with this compound.

References

Application Notes & Protocols: Preparing Isolindleyin Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isolindleyin is a butyrophenone and a glycoside that has been identified as a direct inhibitor of tyrosinase, the key enzyme in melanin synthesis.[1][2][3][4] Its anti-melanogenic properties make it a compound of interest for research in dermatology and cosmetology.[1][3] Accurate and reproducible in vitro assay results are critically dependent on the correct preparation and handling of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and use of this compound in relevant biological assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required mass for stock solution preparation and understanding its solubility characteristics.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₆O₁₁[5]
Molar Mass 478.45 g/mol [1][2][6]
Appearance White to off-white solid[6]
Solubility DMSO: 50 mg/mL (104.50 mM)[6]
Purity ≥98%[1]

Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 47.85 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 478.45 g/mol x 1000 mg/g = 47.85 mg

  • Dissolution: Add the weighed this compound powder to a sterile vial. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate the process.[6] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[6]

  • Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][6]

Workflow for Preparing this compound Stock Solution

G cluster_prep Stock Solution Preparation start Start: Equilibrate this compound Powder weigh Weigh 47.85 mg this compound start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_dissolution Visually Inspect Solution dissolve->check_dissolution check_dissolution->dissolve Particles Visible aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Completely Dissolved store Store at -20°C or -80°C aliquot->store end_prep Stock Solution Ready store->end_prep

Caption: Workflow for preparing a 100 mM this compound stock solution in DMSO.

In Vitro Melanin Synthesis Assay in Human Epidermal Melanocytes

This protocol outlines a representative experiment to evaluate the anti-melanogenic activity of this compound in a cell-based assay.

Materials:

  • Human Epidermal Melanocytes (HEMs)

  • Melanocyte growth medium

  • This compound stock solution (100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • NaOH solution (1 M)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEMs in a 96-well plate at a suitable density and culture them until they reach approximately 80% confluency.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound from the 100 mM stock solution in the melanocyte growth medium. A common concentration range to test is 1 µM to 500 µM.[1] Ensure the final concentration of DMSO in the medium is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%). Include a vehicle control (medium with the same final DMSO concentration but no this compound).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a specified period, for example, 7 days, to allow for effects on melanin production.[1]

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them to release the melanin.

  • Melanin Quantification:

    • Measure the absorbance of the melanin in the cell lysates at 405 nm using a microplate reader.

    • Quantify the total protein content in each well (e.g., using a BCA assay) to normalize the melanin content to the cell number.

  • Data Analysis: Express the melanin content as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the inhibitory effect of this compound on melanin synthesis.

Mechanism of Action: Inhibition of Melanogenesis

This compound exerts its anti-melanogenic effects by directly inhibiting tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[3] It converts L-tyrosine to L-DOPA and subsequently oxidizes L-DOPA to dopaquinone. By binding to the active site of tyrosinase, this compound blocks these catalytic activities, thereby reducing the production of melanin.[3]

G cluster_pathway Melanogenesis Signaling Pathway tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Catalyzed by tyrosinase Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Catalyzed by melanin Melanin dopaquinone->melanin ... (further steps) This compound This compound This compound->tyrosinase Inhibits

Caption: this compound directly inhibits the enzyme tyrosinase in the melanogenesis pathway.

Storage and Stability Summary

Proper storage is crucial to maintain the biological activity of this compound.

FormStorage TemperatureDurationSource(s)
Solid Powder -20°CUp to 3 years[6]
DMSO Stock Solution -20°CUp to 1 month[1][6]
DMSO Stock Solution -80°CUp to 6 months[6]

Note: Always aliquot stock solutions to avoid multiple freeze-thaw cycles. When preparing working solutions for cell culture, ensure the final DMSO concentration is not cytotoxic.

References

Application Notes and Protocols for Isolindleyin Tyrosinase Assays Using L-DOPA as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis.[1] The rate-limiting enzyme in this pathway is tyrosinase (EC 1.14.18.1), a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3][4] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[5] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[1][5]

Isolindleyin, a butyrophenone, has been identified as a novel inhibitor of human tyrosinase.[1][6] It exerts its anti-melanogenic effects by directly binding to the enzyme, thereby suppressing melanin synthesis.[6] These application notes provide a detailed protocol for utilizing L-DOPA as a substrate to screen and characterize the inhibitory effects of this compound on tyrosinase activity.

Principle of the Assay

The tyrosinase assay using L-DOPA as a substrate is a colorimetric method that monitors the enzymatic conversion of L-DOPA to dopaquinone. Dopaquinone is unstable and undergoes a series of non-enzymatic reactions to form dopachrome, a colored intermediate with a characteristic absorbance maximum around 475-492 nm.[7] The rate of dopachrome formation is directly proportional to the tyrosinase activity. By measuring the change in absorbance over time, the enzymatic activity can be quantified. When an inhibitor like this compound is present, it will reduce the rate of dopachrome formation, allowing for the determination of its inhibitory potency.[7]

Data Presentation: Quantitative Analysis of Tyrosinase Inhibitors

The inhibitory potential of this compound and other compounds against tyrosinase can be quantified and compared. The following table summarizes key inhibitory values.

CompoundInhibitor TypeIC50 (µM)Kd (µM)Ki (mM)
This compound Direct BinderNot Reported54.8 (human tyrosinase)[6]Not Reported
Kojic AcidCompetitive/Mixed13.2 - 18.25[5]Not ReportedNot Reported
Cinnamic AcidNon-competitiveNot ReportedNot Reported1.91[8]
Salicylic AcidCompetitiveNot ReportedNot Reported3.1[8]
QuercetinCompetitive130[9]Not Reported0.0386[9]

IC50 (Half-maximal inhibitory concentration), Kd (Dissociation constant), Ki (Inhibition constant). Values can vary based on assay conditions and enzyme source.

Signaling Pathway: Melanin Biosynthesis

The production of melanin is a complex process involving multiple enzymatic steps, with tyrosinase playing a central role.

Melanin_Synthesis_Pathway cluster_synthesis Melanin Synthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Dopachrome Dopachrome Leucodopachrome->Dopachrome Melanin Melanin Dopachrome->Melanin

Figure 1: Simplified pathway of melanin synthesis catalyzed by tyrosinase.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol details the steps to measure the inhibitory effect of this compound on tyrosinase activity using L-DOPA as the substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 492 nm

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (50 mM, pH 6.8): Prepare a stock solution and adjust the pH to 6.8.

    • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer immediately before use.[10]

    • L-DOPA Solution (12 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh as it is prone to auto-oxidation.

    • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Kojic Acid Stock Solution: Dissolve kojic acid in DMSO to create a stock solution for the positive control.

  • Assay Protocol (96-well plate format):

    • Add 140 µL of 50 mM sodium phosphate buffer (pH 6.8) to each well.

    • Add 20 µL of the test sample (this compound, dissolved in DMSO and diluted with buffer to desired concentrations). For the control, add 20 µL of the buffer (with the same final concentration of DMSO as the test samples). For the positive control, add 20 µL of kojic acid solution.

    • Add 20 µL of the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 492 nm using a microplate reader. Take readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:

      % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Experimental Workflow

The following diagram illustrates the workflow for the tyrosinase inhibition assay.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, L-DOPA, this compound) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_buffer Add Buffer prep_plate->add_buffer add_inhibitor Add this compound/Control add_buffer->add_inhibitor add_enzyme Add Tyrosinase add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate add_substrate Add L-DOPA pre_incubate->add_substrate measure_abs Measure Absorbance at 492 nm add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Figure 2: Workflow for the L-DOPA based tyrosinase inhibition assay.

Troubleshooting

IssuePossible CauseSolution
High background absorbance in control wells L-DOPA auto-oxidationPrepare L-DOPA solution fresh before each experiment. Keep it on ice and protected from light.
Low enzyme activity Inactive enzymeUse a fresh batch of tyrosinase and store it properly according to the manufacturer's instructions.
Inconsistent results Pipetting errors or temperature fluctuationsUse calibrated pipettes and ensure consistent timing and temperature control throughout the assay.
Precipitation of test compound Low solubility of this compound in the assay bufferAdjust the final concentration of DMSO to be as low as possible while maintaining solubility. Ensure the final DMSO concentration is consistent across all wells.

Conclusion

This application note provides a comprehensive framework for assessing the inhibitory activity of this compound against tyrosinase using L-DOPA as a substrate. The detailed protocol and data analysis guidelines will enable researchers to accurately characterize the potency of this novel tyrosinase inhibitor, contributing to the development of new agents for skin pigmentation disorders.

References

Protocol for Assessing Isolindleyin in B16F10 Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolindleyin, a natural compound, has demonstrated potential as an anti-melanogenic agent. Studies have shown its ability to directly bind to and inhibit tyrosinase, a key enzyme in melanin synthesis.[1] This document provides a comprehensive set of protocols to assess the efficacy and mechanism of action of this compound in the B16F10 murine melanoma cell line, a widely used model in melanoma research. The following application notes detail experimental procedures for evaluating this compound's impact on cell viability, apoptosis, cell cycle progression, melanin content, and key signaling pathways.

Data Presentation

The following tables summarize expected quantitative outcomes from the described experimental protocols. These values are illustrative and will vary based on experimental conditions.

Table 1: Effect of this compound on B16F10 Cell Viability (MTT Assay)

Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
0 (Control)24100 ± 4.5
102495.2 ± 5.1
252485.7 ± 3.9
502468.3 ± 4.2
1002445.1 ± 3.7
0 (Control)48100 ± 5.2
104888.9 ± 4.8
254872.1 ± 5.5
504850.6 ± 4.1
1004830.2 ± 3.3

Table 2: Apoptosis Analysis in B16F10 Cells Treated with this compound (Annexin V-FITC/PI Staining)

Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)% Live Cells (Annexin V-/PI-)
0 (Control)2.5 ± 0.81.8 ± 0.50.5 ± 0.295.2 ± 1.5
258.7 ± 1.24.3 ± 0.90.8 ± 0.386.2 ± 2.1
5015.2 ± 2.19.8 ± 1.51.1 ± 0.473.9 ± 3.3
10025.6 ± 3.318.4 ± 2.81.5 ± 0.654.5 ± 4.5

Table 3: Cell Cycle Distribution of B16F10 Cells Treated with this compound

Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.2 ± 3.128.4 ± 2.516.4 ± 1.9
2565.8 ± 3.520.1 ± 2.214.1 ± 1.8
5072.3 ± 4.215.5 ± 1.912.2 ± 1.5
10078.9 ± 4.810.2 ± 1.510.9 ± 1.3

Table 4: Effect of this compound on Melanin Content and Tyrosinase Activity

Concentration (µM)Relative Melanin Content (%)Relative Tyrosinase Activity (%)
0 (Control)100 ± 8.2100 ± 7.5
1085.3 ± 6.988.1 ± 7.1
2565.7 ± 5.470.2 ± 6.3
5040.2 ± 4.145.8 ± 5.2
10025.8 ± 3.530.4 ± 4.6

Experimental Protocols

Cell Culture and Maintenance

The B16F10 murine melanoma cell line (ATCC® CRL-6475™) should be used.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA solution, and re-seed in new flasks.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[2][3]

  • Seed B16F10 cells in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 12-24 hours.[2][3]

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[4][5]

  • Seed B16F10 cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This protocol follows standard procedures for cell cycle analysis using propidium iodide.[2][6]

  • Plate B16F10 cells and treat with this compound for 24 hours as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Melanin Content Assay

This protocol is a modification of established methods for measuring melanin content in B16F10 cells.[7][8][9]

  • Seed B16F10 cells (1 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Wash the cells with PBS and harvest the cell pellets.

  • Dissolve the pellets in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[8]

  • Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.[7][10]

  • Normalize the melanin content to the total protein concentration of the cell lysates.

Western Blot Analysis for Signaling Pathways

This protocol outlines the general procedure for analyzing protein expression in key signaling pathways.[3]

  • Seed B16F10 cells (2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.[3]

  • Treat the cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, and GAPDH as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis b16f10 B16F10 Cell Culture seed Seed Cells in Plates b16f10->seed This compound This compound Treatment (Various Concentrations) seed->this compound mtt Cell Viability (MTT Assay) This compound->mtt apoptosis Apoptosis (Flow Cytometry) This compound->apoptosis cell_cycle Cell Cycle (Flow Cytometry) This compound->cell_cycle melanin Melanin Content This compound->melanin western Western Blot This compound->western data Quantitative Analysis & Data Visualization mtt->data apoptosis->data cell_cycle->data melanin->data western->data

Caption: Experimental workflow for assessing this compound in B16F10 cells.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_melanogenesis Melanogenesis cluster_cellular_effects Cellular Effects This compound This compound akt Akt This compound->akt Modulates? erk ERK This compound->erk Modulates? p38 p38 This compound->p38 Modulates? tyrosinase Tyrosinase This compound->tyrosinase Inhibition pi3k PI3K pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits ras RAS raf RAF ras->raf ras->p38 mek MEK raf->mek mek->erk erk->proliferation Promotes p38->apoptosis Promotes melanin Melanin Synthesis tyrosinase->melanin

Caption: Potential signaling pathways affected by this compound in melanoma cells.

References

In Vitro Models for Evaluating Skin Lightening Agents: Application Notes and Protocols Featuring Isolindleyin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the assessment of skin lightening agents, with a special focus on Isolindleyin, a compound recognized for its anti-melanogenic properties. The following sections detail the scientific background, experimental protocols, and data interpretation for key assays, offering a framework for the preclinical evaluation of novel depigmenting compounds.

Introduction to Melanogenesis and Skin Lightening

Melanogenesis is the physiological process responsible for the production of melanin, the primary determinant of skin, hair, and eye color. This complex pathway is regulated by various signaling cascades and the enzymatic activity of tyrosinase. An overproduction or uneven distribution of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Skin lightening agents aim to mitigate these conditions by interfering with different stages of melanogenesis.

This compound has been identified as a potent inhibitor of melanogenesis. Scientific studies have demonstrated that its mechanism of action involves the direct binding to and suppression of tyrosinase, a critical enzyme in the melanin synthesis pathway[1]. This direct enzymatic inhibition makes this compound a promising candidate for dermatological and cosmetic applications aimed at skin lightening.

Key In Vitro Models for Efficacy Testing

A variety of in vitro models are available to screen and characterize the efficacy of skin lightening agents. These models range from cell-free enzymatic assays to complex 3D tissue constructs, each providing unique insights into the mechanism of action of the test compound.

Commonly Employed In Vitro Models:

  • Mushroom Tyrosinase Activity Assay: A primary, rapid screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.

  • B16F10 Murine Melanoma Cell-Based Assays: These assays evaluate the effect of a compound on melanin production and tyrosinase activity within a cellular context.

  • Reconstructed Human Epidermis (RHE) Models (e.g., MelanoDerm™): These 3D models, consisting of keratinocytes and melanocytes, provide a more physiologically relevant system to test the efficacy and safety of topical agents[2][3].

Quantitative Efficacy of Common Skin Lightening Agents

The following table summarizes the tyrosinase inhibitory activity (IC50) and cellular melanin reduction capabilities of this compound and other well-established skin lightening agents. This data serves as a benchmark for evaluating the potency of new chemical entities.

CompoundTyrosinase Inhibition IC50 (Mushroom)Melanin Content Reduction in B16F10 CellsReference(s)
This compound Dose-dependent inhibition observedDose-dependent inhibition observed[4]
Kojic Acid 13.14 µg/mL - 121 µMSignificant reduction at various concentrations[4][5][6][7][8]
Arbutin (β) 0.9 mM (monophenolase), 0.7 mM (diphenolase)Significant reduction at various concentrations[1]
Arbutin (α) 8 mM (monophenolase), 8.87 mM (diphenolase)More potent than β-arbutin in some studies[1][9]
Hydroquinone 22.78 µMEffective, but with safety concerns[10]

Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase and the substrate used[11].

Detailed Experimental Protocols

Mushroom Tyrosinase Activity Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of mushroom tyrosinase, using L-DOPA as a substrate. The formation of dopachrome is monitored spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound) and positive control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound/control solution to respective wells.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the tyrosinase solution to each well and incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Melanin Content Assay in B16F10 Cells

This cell-based assay quantifies the amount of melanin produced by B16F10 melanoma cells after treatment with a test compound.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulating melanogenesis)

  • Test compound (this compound) and positive control (e.g., Kojic Acid)

  • 1N NaOH with 10% DMSO

  • Phosphate-Buffered Saline (PBS)

  • 24-well plates

  • Microplate reader

Protocol:

  • Seed B16F10 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound or positive control for 48-72 hours. α-MSH can be co-administered to stimulate melanin production.

  • After incubation, wash the cells with PBS and harvest them.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Lyse the cell pellet by adding 200 µL of 1N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.

  • The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA protein assay.

Signaling Pathways in Melanogenesis

The production of melanin is tightly regulated by complex signaling pathways. Understanding these pathways is crucial for identifying novel targets for skin lightening agents.

cAMP/PKA/CREB/MITF Pathway

The binding of α-MSH to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).

Melanogenesis_cAMP_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF_gene MITF Gene pCREB->MITF_gene Transcription MITF MITF MITF_gene->MITF Translation Melanogenic_genes TYR, TRP1, TRP2 Genes MITF->Melanogenic_genes Transcription Melanin Melanin Melanogenic_genes->Melanin Enzymatic Synthesis

Caption: The cAMP signaling pathway in melanogenesis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes ERK, JNK, and p38 MAPK, also plays a role in regulating melanogenesis. The activation of this pathway can either stimulate or inhibit melanin production depending on the specific context and upstream signals.

Melanogenesis_MAPK_Pathway UVB UVB / Growth Factors Receptor Receptor Tyrosine Kinase UVB->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MITF MITF ERK->MITF Phosphorylation (Degradation) Melanogenesis Melanogenesis MITF->Melanogenesis Inhibition

Caption: The MAPK/ERK signaling pathway and its inhibitory role in melanogenesis.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a potential skin lightening agent like this compound.

Experimental_Workflow Start Start: Identify Test Compound (e.g., this compound) Tyrosinase_Assay Cell-Free Tyrosinase Inhibition Assay Start->Tyrosinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on B16F10) Start->Cytotoxicity_Assay Melanin_Assay Cellular Melanin Content Assay (B16F10) Tyrosinase_Assay->Melanin_Assay Promising Inhibition Cytotoxicity_Assay->Melanin_Assay Non-toxic Concentrations Cellular_Tyrosinase_Assay Cellular Tyrosinase Activity Assay (B16F10) Melanin_Assay->Cellular_Tyrosinase_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, qPCR for MITF, TYR, etc.) Cellular_Tyrosinase_Assay->Mechanism_Study RHE_Model 3D Reconstructed Human Epidermis (RHE) Model Testing Mechanism_Study->RHE_Model Confirmed Mechanism End End: Efficacy & Safety Profile RHE_Model->End

Caption: A typical experimental workflow for testing skin lightening agents.

Conclusion

The in vitro models and protocols detailed in these application notes provide a robust framework for the preclinical assessment of skin lightening agents such as this compound. By employing a tiered approach, from initial enzymatic screening to more complex cell-based and 3D tissue models, researchers can effectively characterize the efficacy and mechanism of action of novel compounds. The provided quantitative data for established agents serves as a valuable reference for these evaluations, facilitating the development of new and improved treatments for hyperpigmentary disorders.

References

Troubleshooting & Optimization

Technical Support Center: Improving Isolindleyin Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Isolindleyin in cell culture experiments, with a focus on overcoming solubility challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a compound that has been identified as a novel inhibitor of human tyrosinase.[1] Its primary mechanism of action is the direct binding to tyrosinase, a key enzyme in the melanogenesis pathway, thereby suppressing melanin synthesis.[1] This makes it a compound of interest for research in dermatology and cosmetics, particularly for hyperpigmentation disorders.

Q2: What is the main challenge in using this compound for cell culture experiments?

The primary challenge in using this compound, like many organic compounds, is its poor aqueous solubility. This can lead to precipitation when added to aqueous cell culture media, making it difficult to achieve the desired working concentration and leading to inconsistent experimental results.

Q3: What is the recommended solvent for this compound?

For many poorly water-soluble compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water.[2] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance can be cell line-specific, a general guideline is to keep the final DMSO concentration at or below 0.1%.[3][4] Most cell lines can tolerate up to 0.5% DMSO without severe toxic effects.[2] However, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.[3]

II. Troubleshooting Guide

Q1: My this compound precipitated out of solution when I added it to my cell culture medium. What should I do?

Compound precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Slower Dilution: Instead of adding the DMSO stock directly to the full volume of media, try adding the stock solution dropwise to the media while gently vortexing or swirling. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.

  • Increase Final DMSO Concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) might be necessary to maintain solubility. Always test the tolerance of your specific cell line to the new DMSO concentration.

  • Use a Co-solvent: In some cases, using a co-solvent system can improve solubility.[5][6][7] This should be approached with caution and requires thorough validation to ensure the co-solvent itself does not affect the experimental outcome.

  • Sonication: Gentle sonication of the diluted solution in a water bath for a short period can sometimes help to redissolve small precipitates.

Q2: I am observing cytotoxicity in my control cells treated with the vehicle (DMSO). How can I address this?

If you observe cytotoxicity in your vehicle-treated control group, it indicates that the concentration of DMSO is too high for your cells.

  • Reduce Final DMSO Concentration: The most straightforward solution is to lower the final DMSO concentration in your experiments. This may require preparing a more concentrated stock solution of this compound if a high final concentration of the compound is needed.

  • Determine the Maximum Tolerable DMSO Concentration: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the highest concentration that does not affect the viability or morphology of your cells.[3]

  • Reduce Exposure Time: If possible, reducing the duration of the experiment may mitigate the toxic effects of DMSO.

Q3: My experimental results are inconsistent. Could this be related to this compound solubility?

Yes, inconsistent results are a common consequence of poor compound solubility.

  • Visual Inspection: Always visually inspect your culture plates under a microscope after adding the compound. Look for any signs of precipitation, which may appear as small crystals or an oily film.

  • Measure Solubility: You can perform a simple experiment to assess the solubility limit in your cell culture medium. Prepare serial dilutions of your this compound stock in the medium and measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).[8] This will help you determine the maximum concentration you can achieve without precipitation.

  • Consistent Stock Preparation: Ensure your this compound stock solution is fully dissolved before each use. If stored at low temperatures, allow it to come to room temperature and vortex thoroughly before making dilutions.

III. Data Presentation

Table 1: General Solubility Considerations for Poorly Soluble Compounds
SolventCharacteristicsConsiderations for Cell Culture
Dimethyl Sulfoxide (DMSO) Aprotic, polar solvent. Miscible with water and many organic solvents.[2]Most common choice. Final concentration should typically be ≤ 0.5%.[2] Can be toxic to some cell lines at higher concentrations.[3]
Ethanol Polar protic solvent. Miscible with water.Can be used, but is often more toxic to cells than DMSO. Final concentration should be kept very low (typically <0.1%).
Polyethylene Glycol (PEG) Water-miscible polymer.Can be used as a co-solvent to improve solubility.[5][7] Biocompatible but can affect cell membranes at high concentrations.
Cyclodextrins Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior.Can form inclusion complexes with hydrophobic compounds to increase their aqueous solubility. May have their own biological effects.
Table 2: Recommended Maximum Final DMSO Concentrations for Common Cell Lines
Cell LineMaximum Recommended Final DMSO ConcentrationReference
General Guideline ≤ 0.1% [3][4]
Most Cell Lines (Tolerable) ≤ 0.5% [2]
Some Sensitive Cell Lines < 0.1% [3]
Primary Cells ≤ 0.1% (or lower) [2]
HepG2 Growth inhibition observed at concentrations of 1% and higher.[9]
BM-MSCs Viability decreased at 1.0% DMSO when delivered with a narrow gauge needle.[10]

Note: This table provides general guidelines. It is crucial to determine the specific DMSO tolerance for your cell line of interest.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution for a Poorly Soluble Compound (e.g., this compound)

This protocol provides a general method for preparing a stock solution of a hydrophobic compound like this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Determine the Desired Stock Concentration: Aim for a stock concentration that is at least 1000x the highest final concentration you plan to use in your experiments. This will help to keep the final DMSO concentration low.

  • Weigh the Compound: Carefully weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube.

  • Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound is difficult to dissolve, you can gently warm the tube in a 37°C water bath or sonicate it in a water bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Cell Viability (MTT) Assay to Assess this compound Cytotoxicity

This protocol describes how to perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 3: Western Blot Analysis of Tyrosinase Expression

This protocol details the steps for analyzing the expression of tyrosinase protein in cells treated with this compound.[11]

Materials:

  • Cells of interest (e.g., B16 melanoma cells)

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibody against tyrosinase

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include untreated and vehicle controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against tyrosinase and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the tyrosinase signal to the loading control.

V. Mandatory Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound Precipitates in Media q1 Is the final DMSO concentration <= 0.5%? start->q1 a1_yes Slowly add stock to pre-warmed (37°C) media while vortexing q1->a1_yes Yes a1_no Lower the stock concentration or final compound concentration q1->a1_no No q2 Precipitation still occurs? a1_yes->q2 a2_yes Increase final DMSO concentration (if cell line tolerates) q2->a2_yes Yes a2_no Proceed with experiment q2->a2_no No end Re-evaluate experiment or consider alternative solvent a2_yes->end a1_no->start

Caption: Troubleshooting Workflow for Compound Precipitation.

G General Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO det_dmso Determine Max. Tolerable DMSO Concentration for Cell Line prep_stock->det_dmso seed_cells Seed Cells det_dmso->seed_cells treat_cells Treat Cells with this compound (and controls) seed_cells->treat_cells assay Perform Desired Assay (e.g., Viability, Western Blot) treat_cells->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis & Interpretation data_acq->data_analysis

Caption: General Experimental Workflow for Using this compound.

G Simplified Tyrosinase Signaling Pathway in Melanogenesis MC1R MC1R AC Adenylate Cyclase MC1R->AC α-MSH cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Translation Melanin Melanin Tyrosinase->Melanin L-DOPA -> ... This compound This compound This compound->Tyrosinase

Caption: Simplified Tyrosinase Signaling Pathway in Melanogenesis.

References

Technical Support Center: Optimizing Isolindleyin Concentration for Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolindleyin to inhibit tyrosinase activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a mushroom tyrosinase inhibition assay?

A1: While a specific IC50 value for this compound against mushroom tyrosinase is not widely reported, its Kd value for human tyrosinase is 54.8 μM. For initial experiments with mushroom tyrosinase, a broad concentration range of 1 µM to 500 µM is recommended for preliminary screening. Based on the activity of other butyrophenone derivatives, a more focused titration around the 10-100 µM range is a reasonable starting point for determining the IC50 value.

Q2: How should I prepare this compound for a tyrosinase inhibition assay, given its poor water solubility?

A2: this compound, like its parent compound butyrophenone, is expected to have low aqueous solubility. Therefore, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in the assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay well is consistent across all conditions (including controls) and is kept low (typically ≤1-2%) to avoid solvent-induced enzyme inhibition or instability.

Q3: What is the optimal pH for a tyrosinase inhibition assay with this compound?

A3: The optimal pH for mushroom tyrosinase activity is generally between 6.5 and 6.8. It is recommended to use a phosphate buffer within this pH range for your experiments. The stability of this compound across different pH values is not well-documented; therefore, maintaining a consistent and optimal pH for the enzyme is critical for reproducible results.

Q4: How can I be sure that the observed inhibition is due to this compound and not an artifact?

A4: To ensure the validity of your results, several controls are essential:

  • No-Enzyme Control: This control contains the substrate and this compound but no tyrosinase. This will account for any non-enzymatic oxidation of the substrate or colorimetric interference from this compound itself.

  • No-Inhibitor Control: This control contains the enzyme and substrate but no this compound. This represents the maximum enzyme activity.

  • Solvent Control: This control contains the enzyme, substrate, and the same final concentration of DMSO as the experimental wells. This is critical to account for any inhibitory or activating effects of the solvent on the enzyme.

  • Positive Control: A known tyrosinase inhibitor, such as kojic acid, should be run in parallel to validate the assay system.

Troubleshooting Guide

Problem Possible Cause Solution
High variability between replicate wells. - Inconsistent pipetting. - Precipitation of this compound at higher concentrations. - Instability of this compound in the assay buffer.- Ensure accurate and consistent pipetting. - Visually inspect the wells for any precipitate. If observed, lower the maximum concentration of this compound or slightly increase the final DMSO concentration (while ensuring it remains low and consistent across all wells). - Prepare fresh dilutions of this compound immediately before each experiment.
No inhibition observed, even at high concentrations of this compound. - Inactive this compound. - Sub-optimal assay conditions. - Incorrect preparation of this compound stock solution.- Verify the purity and integrity of the this compound compound. - Confirm the activity of the tyrosinase enzyme using a positive control (e.g., kojic acid). - Ensure the stock solution of this compound is fully dissolved in DMSO before diluting in buffer.
Inhibition is observed in the no-enzyme control wells. - this compound is interfering with the absorbance reading at the detection wavelength. - this compound is auto-oxidizing or reacting with the substrate non-enzymatically.- Subtract the absorbance of the no-enzyme control from the corresponding experimental wells. - If the interference is significant, consider using an alternative substrate or detection method.
Enzyme activity is lower than expected in the solvent control. - The final concentration of DMSO is too high and is inhibiting the enzyme.- Reduce the final concentration of DMSO in all wells to a non-inhibitory level (typically ≤1%). This may require preparing a more concentrated stock solution of this compound.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol is designed for a 96-well plate format to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • This compound

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Kojic Acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (50 mM, pH 6.8): Prepare and adjust the pH of the phosphate buffer.

    • Mushroom Tyrosinase Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer to a final concentration of 1000-2000 units/mL. Keep on ice.

    • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before use and protect it from light.

    • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO.

    • Kojic Acid Stock Solution (e.g., 1 mM): Dissolve kojic acid in phosphate buffer or water.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Test Wells: 20 µL of this compound dilutions (prepared by serially diluting the stock solution in phosphate buffer to achieve final concentrations from 1 µM to 500 µM) and 140 µL of phosphate buffer.

      • Positive Control Wells: 20 µL of kojic acid dilutions and 140 µL of phosphate buffer.

      • No-Inhibitor Control Well: 20 µL of phosphate buffer (or DMSO vehicle control) and 140 µL of phosphate buffer.

      • No-Enzyme Control Well: 20 µL of the highest concentration of this compound and 160 µL of phosphate buffer.

    • Add 20 µL of the Mushroom Tyrosinase Solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475-492 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes. Alternatively, a single endpoint reading can be taken after a fixed incubation time (e.g., 15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

      • V_control is the rate of reaction of the no-inhibitor control.

      • V_sample is the rate of reaction in the presence of this compound.

    • Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

Data Presentation

Table 1: Example Data for IC50 Determination of a Tyrosinase Inhibitor

Inhibitor Concentration (µM)Average Reaction Rate (mAU/min)% Inhibition
0 (Control)10.50
19.86.7
58.221.9
106.538.1
254.953.3
503.170.5
1001.882.9

Table 2: Comparison of IC50 Values for Known Tyrosinase Inhibitors

CompoundTyrosinase SourceSubstrateIC50 (µM)
Kojic AcidMushroomL-DOPA10 - 50
ArbutinMushroomL-DOPA>200
4-ButylresorcinolMushroomL-DOPA~1

Visualizations

Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase Tyrosinase (Copper-containing enzyme) Tyrosinase->Tyrosine catalyzes Tyrosinase->DOPA catalyzes This compound This compound This compound->Tyrosinase Inhibition

Caption: Mechanism of Tyrosinase Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock in DMSO Dilutions Create Serial Dilutions of this compound Stock->Dilutions Reagents Prepare Assay Buffer, Enzyme, and Substrate Plate Set up 96-well Plate (Controls & Samples) Reagents->Plate Dilutions->Plate Incubate Pre-incubate with Enzyme Plate->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Absorbance (Kinetic or Endpoint) React->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental Workflow for Optimizing this compound Concentration.

Technical Support Center: Navigating Challenges with Natural Compounds in Melanogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with natural compounds in melanogenesis assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My natural compound shows potent inhibition of melanin production, but I'm not sure if it's a true inhibitor or just cytotoxic. How can I differentiate between these effects?

A1: This is a critical and common question. A decrease in melanin can be due to either a direct inhibitory effect on the melanogenesis pathway or simply because the compound is killing the cells, thus preventing them from producing melanin. To distinguish between these, you must always perform a cell viability assay in parallel with your melanin content assay.

  • Recommendation: Use a quantitative cell viability assay, such as the MTT or MTS assay, to assess the cytotoxicity of your compound at the same concentrations and incubation times used for the melanin content assay.

  • Interpretation:

    • If a compound inhibits melanin production at concentrations where cell viability is high (e.g., >90%), it is likely a true inhibitor of melanogenesis.

    • If melanin inhibition is only observed at concentrations that also significantly reduce cell viability, the effect is likely due to cytotoxicity.

    • Always determine the half-maximal inhibitory concentration (IC50) for cytotoxicity and compare it to the effective concentration for melanin inhibition.

Q2: I'm observing inconsistent results in my tyrosinase activity assay. What could be the cause?

A2: Inconsistent results in tyrosinase activity assays when using natural compounds can stem from several factors:

  • Compound Solubility: Many natural compounds have poor aqueous solubility. If your compound precipitates in the assay buffer, it will not be available to interact with the enzyme, leading to variable results. Ensure your compound is fully dissolved. You may need to use a co-solvent like DMSO, but be mindful of its final concentration, as it can also affect enzyme activity.

  • Antioxidant Activity: Many natural compounds are potent antioxidants. The tyrosinase assay measures the formation of dopachrome, which is an oxidation product. Antioxidant compounds can interfere with this reaction, giving a false positive for tyrosinase inhibition.

  • Direct Interaction with Substrate or Product: The compound might interact with the substrate (L-DOPA) or the product (dopachrome), affecting the colorimetric reading.

Q3: My plant extract is highly colored. How can I accurately measure melanin content or tyrosinase activity without interference?

A3: The inherent color of many natural extracts is a significant challenge for absorbance-based assays.

  • Solution: Always include proper controls. For each concentration of your extract, you should have a parallel sample that contains the extract but lacks a key component of the reaction (e.g., no enzyme in the tyrosinase assay, or a cell-free well with the extract in a melanin content assay).

  • Procedure: Subtract the absorbance of this control from your experimental sample's absorbance to correct for the intrinsic color of the extract.

  • Alternative Methods: If the interference is too strong, consider alternative, non-absorbance-based methods, such as HPLC to quantify melanin or specific enzyme products.

Q4: I'm using a fluorescence-based assay, and my natural compound seems to be interfering. What should I do?

A4: Autofluorescence is a common issue with many natural compounds, especially flavonoids.[1]

  • Troubleshooting:

    • Measure Compound Autofluorescence: Before your experiment, measure the fluorescence of your compound alone at the excitation and emission wavelengths of your assay.

    • Use Controls: For each experimental well containing your compound, have a corresponding control well with the compound but without the cells or the fluorescent probe. Subtract the background fluorescence.

    • Choose a Different Fluorophore: If possible, select a fluorescent probe with excitation and emission wavelengths that do not overlap with the autofluorescence of your compound. Probes in the far-red spectrum are often less prone to interference.[2]

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity in B16 Melanoma Cells

Symptoms:

  • Significant decrease in cell number or viability observed in the MTT assay at concentrations expected to be non-toxic.

  • Morphological changes in cells (e.g., rounding, detachment) under the microscope.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inherent Toxicity of the Natural Compound This is the most likely cause. Not all-natural compounds are non-toxic. Determine the IC50 value for cytotoxicity and work with concentrations well below this for melanogenesis assays.
Solvent Toxicity (e.g., DMSO) High concentrations of solvents like DMSO can be toxic to cells.[3] Prepare a dose-response curve for your solvent alone to determine its non-toxic concentration range. Typically, keep the final DMSO concentration below 0.5%.
Contamination of Compound or Culture Microbial contamination can lead to cell death. Visually inspect your cultures for any signs of contamination. Filter-sterilize your compound stock solutions if possible.
Compound Instability The compound may degrade in the culture medium over the incubation period into a more toxic substance. Assess the stability of your compound under culture conditions if this is suspected.
Problem 2: Suspected Assay Interference (Absorbance or Fluorescence)

Symptoms:

  • High background readings in control wells containing the natural compound but no cells/enzyme.

  • Non-linear or unexpected dose-response curves.

Experimental Workflow to Identify and Mitigate Interference:

Caption: Workflow for troubleshooting absorbance or fluorescence interference.

Problem 3: Differentiating True Tyrosinase Inhibition from Antioxidant Activity

Symptoms:

  • A natural compound shows potent inhibition in a standard tyrosinase activity assay.

  • The compound is a known antioxidant (e.g., a phenolic compound).

Experimental Protocol to Differentiate:

  • Standard Tyrosinase Inhibition Assay:

    • Perform a standard tyrosinase activity assay using L-DOPA as the substrate.

    • Measure the rate of dopachrome formation (absorbance at ~475 nm).

    • Determine the IC50 of your compound for tyrosinase inhibition.

  • DOPA Auto-oxidation Inhibition Assay:

    • Run a parallel assay that is identical to the tyrosinase assay but without the tyrosinase enzyme .

    • L-DOPA can auto-oxidize to form dopachrome, and this process is accelerated by factors like pH and temperature.

    • Measure the rate of dopachrome formation from L-DOPA auto-oxidation in the presence of your compound.

  • Interpretation:

    • True Tyrosinase Inhibitor: The compound will show a significantly lower IC50 in the enzymatic assay (Step 1) compared to the auto-oxidation assay (Step 2). It will have a minimal effect on L-DOPA auto-oxidation at concentrations where it strongly inhibits the enzyme.

    • Antioxidant Interference: The compound will show similar inhibitory activity in both the enzymatic and non-enzymatic assays. This indicates that it is primarily preventing the formation of dopachrome by scavenging reactive oxygen species or reducing the oxidized products, rather than acting on the enzyme itself.

Data Summary Tables

Table 1: Cytotoxicity (IC50) of Selected Natural Compounds on B16F10 Melanoma Cells

CompoundClassIC50 (µM)Exposure Time (h)Reference
ApigeninFlavone2548[4]
LuteolinFlavone2248[4]
QuercetinFlavonol~10 (reduces proliferation)48-72[5]
Divaricatic AcidPhenolic Acid~10.5 (4.4 µg/mL)Not specified[6][7]
Perlatolic AcidPhenolic Acid~36.3 (18.0 µg/mL)Not specified[6][7]
Protocetraric AcidPhenolic Acid~64.5 (24.0 µg/mL)Not specified[6][7]

Table 2: Tyrosinase Inhibitory Activity (IC50) of Common Natural Compounds

CompoundEnzyme SourceIC50 (µM)Reference
Kojic AcidMushroom41.26 - 500[8][9]
ArbutinHuman> 100 µg/mL
ResveratrolMushroom63.2[8]
OxyresveratrolMushroom1.2
OxyresveratrolMurine52.7
PiceatannolMushroom1.53[8]
NorartocarpetinMushroom0.12[8]
Quercetin-3-O-β-galactopyranosideMushroom40.94[8]
Gallic AcidMushroomLow activity (30% inhibition)[10]

Table 3: Comparative Analysis of Tyrosinase Inhibition vs. Antioxidant Activity

CompoundTyrosinase Inhibition IC50 (µM)Antioxidant Activity (DPPH) IC50 (µM)Reference
Luteolin62.27 µg/ml4.17 µg/ml[11]
Garcinia atroviridis extract40.72 µg/mL628.85 µg/mL[12]
Ginkgo biloba extract211.91 µg/mL162.07 µg/mL

Signaling Pathways in Melanogenesis

Understanding the underlying molecular pathways is crucial for interpreting your results. Natural compounds can act at various points in these cascades.

cAMP/PKA/CREB Pathway: This is a primary pathway for stimulating melanogenesis.

cAMP_PKA_CREB_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CREB_P p-CREB CREB->CREB_P MITF MITF Transcription CREB_P->MITF promotes Melanogenesis_Enzymes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenesis_Enzymes upregulates Melanin Melanin Synthesis Melanogenesis_Enzymes->Melanin

Caption: The cAMP/PKA/CREB signaling pathway in melanogenesis.

MAPK/ERK Pathway: This pathway can have dual roles, but its activation often leads to the degradation of MITF, thus inhibiting melanogenesis.

MAPK_ERK_Pathway Growth_Factors Growth Factors (e.g., SCF) c_Kit c-Kit Receptor Growth_Factors->c_Kit binds Ras Ras c_Kit->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_P p-ERK ERK->ERK_P MITF MITF ERK_P->MITF phosphorylates Degradation MITF Degradation MITF->Degradation leads to

Caption: The MAPK/ERK signaling pathway and its role in MITF degradation.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Objective: To assess the cytotoxicity of a natural compound on B16F10 melanoma cells.

  • Materials:

    • B16F10 melanoma cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Natural compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.

    • Prepare serial dilutions of your natural compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Melanin Content Assay
  • Objective: To quantify the melanin content in B16F10 cells after treatment with a natural compound.

  • Materials:

    • Treated and untreated B16F10 cell pellets

    • Phosphate Buffered Saline (PBS)

    • 1 N NaOH with 10% DMSO

    • Microplate reader

  • Procedure:

    • Culture B16F10 cells with your natural compound for the desired duration (e.g., 72 hours).

    • Harvest the cells by trypsinization and wash the cell pellets with PBS.

    • Solubilize the cell pellets in 1 N NaOH containing 10% DMSO. The volume depends on the cell number, but a typical starting point is 100 µL per 1x10⁵ cells.

    • Incubate at 80°C for 1-2 hours to dissolve the melanin.

    • Transfer the lysate to a 96-well plate.

    • Read the absorbance at 405 nm or 475 nm.[13]

    • Create a standard curve using synthetic melanin to quantify the melanin content.

    • Normalize the melanin content to the total protein content of the cell lysate (determined by a BCA or Bradford assay) to account for differences in cell number.

Cellular Tyrosinase Activity Assay
  • Objective: To measure the intracellular tyrosinase activity in B16F10 cells after treatment with a natural compound.

  • Materials:

    • Treated and untreated B16F10 cell pellets

    • Lysis buffer (e.g., phosphate buffer pH 6.8 containing 1% Triton X-100)

    • L-DOPA solution (2 mg/mL in phosphate buffer)

    • Microplate reader

  • Procedure:

    • Culture and treat B16F10 cells with your natural compound.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cell pellets in lysis buffer on ice.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant.

    • In a 96-well plate, add an equal amount of protein (e.g., 20-40 µg) from each sample to respective wells. Adjust the volume with lysis buffer.

    • Add L-DOPA solution to each well to initiate the reaction.

    • Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours.

    • Calculate the tyrosinase activity as the rate of dopachrome formation (change in absorbance over time) and express it as a percentage of the control.

References

Technical Support Center: Preventing Isolindleyin Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of Isolindleyin in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a glycoside and a butyrophenone that functions as a tyrosinase inhibitor, demonstrating anti-melanogenic, anti-inflammatory, and analgesic properties.[1][2][3] Its chemical structure includes a glycosidic moiety, which generally improves water solubility compared to its aglycone form.[4][5][6] However, like many complex organic molecules, this compound can still exhibit limited solubility in aqueous solutions, leading to precipitation, especially at higher concentrations or under specific experimental conditions.

Q2: How can I visually identify this compound precipitation in my experiment?

Precipitation can be observed in several ways[7]:

  • Turbidity or Cloudiness: The solution may lose its clarity and appear hazy.

  • Particulate Formation: Fine particles may become visible to the naked eye or under a microscope.

  • Crystals: Larger crystals might form, often settling at the bottom or adhering to the surface of the vessel.

It is important to differentiate precipitation from microbial contamination. Contamination often causes turbidity accompanied by a rapid change in the pH of the medium.[7][8]

Q3: What are the most common causes of this compound precipitation in aqueous lab solutions?

Several factors can cause a compound to precipitate from a solution:

  • Exceeding Maximum Solubility: Every compound has a finite solubility in a given solvent system. Preparing a solution with a concentration above this limit will inevitably lead to precipitation.[7]

  • Solvent Shift: this compound is often first dissolved in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. When this stock is diluted into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the compound to crash out of solution.[7]

  • Temperature Fluctuations: Changes in temperature can significantly impact solubility. Moving solutions from cold storage (e.g., 4°C) to a warmer environment (e.g., 37°C) or undergoing repeated freeze-thaw cycles can promote precipitation.[7][9]

  • pH of the Medium: The pH of the solution can affect the ionization state and stability of a compound, thereby influencing its solubility.[7][9]

  • Interactions with Solution Components: Components within complex media, such as salts and proteins, can interact with this compound, reducing its solubility.[8][9]

  • Compound Degradation: Over time, this compound may degrade into less soluble byproducts.[7]

Troubleshooting Guide

This guide provides solutions to specific precipitation issues you may encounter.

Problem: My this compound precipitates immediately upon adding the DMSO stock to my aqueous buffer or cell culture medium.

This is a classic example of precipitation caused by a solvent shift. The compound is soluble in the high-polarity organic solvent but not in the final aqueous environment at the desired concentration.

Solutions:

  • Optimize the Dilution Technique: Instead of adding the stock solution all at once, add it dropwise to the aqueous medium while gently vortexing or stirring.[7] This avoids localized high concentrations and allows for more gradual dissolution.

  • Perform Serial Dilutions: Create intermediate dilutions in a mixture of the organic solvent and the aqueous buffer before reaching the final desired concentration.

  • Use Co-solvents: A co-solvent is a water-miscible organic solvent that can increase the solubility of hydrophobic compounds.[10][11][12] Consider preparing your final solution with a small percentage of a biocompatible co-solvent.

Co-solventTypical Final Concentration (v/v)Notes
DMSO < 1% (often < 0.5% for cell-based assays)Most common, but can have cytotoxic effects at higher concentrations.
Ethanol 1 - 5%A less toxic alternative to DMSO for some applications.
Polyethylene Glycol (PEG 300/400) 1 - 10%Often used in preclinical formulations to improve solubility.[12]
Propylene Glycol (PG) 1 - 10%Another common solubilizing excipient.[12]

Always perform vehicle controls in your experiments to ensure the co-solvent does not affect the experimental outcome.

Problem: My this compound solution is initially clear but becomes cloudy or forms a precipitate over time (e.g., during a multi-day cell culture experiment).

This delayed precipitation can be due to several factors related to the solution's environment and the compound's stability.

Solutions:

  • Buffer the Medium: Cell metabolism can alter the pH of the culture medium over time. Incorporating a biological buffer like HEPES (typically at 10–25 mM) can help maintain a stable pH.[7][13]

  • Assess Compound Stability: The compound may be degrading. Check for stability of this compound at the experimental temperature (e.g., 37°C) over the required time course. Degradation can be assessed by analytical methods like HPLC.[14][15][16]

  • Evaluate Media Interactions: Components in complex media may be causing the precipitation. Test the solubility of this compound in a simpler buffered solution, like Phosphate-Buffered Saline (PBS), to determine if specific media components are the issue.[7]

  • Control Evaporation: In multi-day experiments, evaporation from culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification in your incubator.[8][9]

Experimental Protocols & Workflows

A crucial first step in preventing precipitation is to determine the maximum soluble concentration of this compound under your specific experimental conditions.

Protocol: Kinetic Solubility Assay in Aqueous Buffer

This protocol provides a method to determine the kinetic solubility of this compound, which is the concentration at which a compound, upon addition from a concentrated organic stock, begins to precipitate in an aqueous medium.

Materials:

  • This compound powder

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Clear 96-well microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering

Methodology:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mM).

  • Create a Serial Dilution Plate in DMSO:

    • Add 100 µL of 100% DMSO to wells in columns 2-12 of a 96-well plate.

    • Add 200 µL of your 20 mM this compound stock to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, to column 11. Do not add any compound to column 12 (this will be your vehicle control).

  • Prepare the Assay Plate:

    • Add 198 µL of your aqueous buffer to each well of a new 96-well plate.

  • Transfer Compound Dilutions:

    • Using a multichannel pipette, transfer 2 µL from the DMSO dilution plate to the corresponding wells of the assay plate containing the buffer.[7] This creates a 1:100 dilution and results in a final DMSO concentration of 1% across all wells.

  • Incubate and Read:

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

    • Measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm). An increase in light scattering indicates the formation of a precipitate.[7]

  • Data Analysis:

    • Plot the measured absorbance/turbidity against the this compound concentration.

    • The highest concentration that does not show a significant increase in signal compared to the vehicle control is considered the kinetic solubility.

Visualizations

cluster_start Start: Precipitation Observed cluster_check Initial Checks cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation of this compound Observed in Aqueous Solution check_time When does it occur? start->check_time cause_immediate Likely Cause: Solvent Shift / Concentration check_time->cause_immediate Immediately on dilution cause_delayed Possible Causes: - pH Shift - Media Interaction - Degradation check_time->cause_delayed Over time sol_dilute Solution: Improve dilution technique (slow add, vortex) cause_immediate->sol_dilute sol_cosolvent Solution: Use co-solvents (e.g., EtOH, PEG) sol_dilute->sol_cosolvent sol_solubility Action: Determine Kinetic Solubility sol_cosolvent->sol_solubility sol_buffer Solution: Add HEPES to buffer pH cause_delayed->sol_buffer sol_stability Solution: Check compound stability (e.g., via HPLC) cause_delayed->sol_stability sol_media Solution: Test solubility in simple buffer (PBS) cause_delayed->sol_media

Caption: Troubleshooting workflow for this compound precipitation.

cluster_prep Step 1: Stock Preparation cluster_dilute Step 2: Serial Dilution cluster_assay Step 3: Assay Plate Setup cluster_read Step 4: Incubation & Analysis prep1 Prepare 20 mM this compound stock in 100% DMSO dilute1 Create 2-fold serial dilution of stock in 100% DMSO in a 96-well plate prep1->dilute1 assay1 Add 198 µL of aqueous buffer to a new 96-well plate dilute1->assay1 assay2 Transfer 2 µL of DMSO dilutions to the buffer plate (1:100 dilution) assay1->assay2 read1 Incubate for 1-2 hours at Room Temperature assay2->read1 read2 Read turbidity/absorbance (e.g., at 620 nm) using a plate reader read1->read2 read3 Identify highest concentration without increased signal read2->read3

Caption: Experimental workflow for a kinetic solubility assay.

References

Troubleshooting low signal in Isolindleyin tyrosinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isolindleyin in tyrosinase inhibition assays. The information is tailored to assist scientists and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any inhibition of tyrosinase activity with this compound. What could be the cause of this low signal?

A low or absent inhibitory signal in your tyrosinase assay can stem from several factors, ranging from reagent integrity to procedural inaccuracies. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Low Inhibition Signal

Potential Cause Recommended Action
This compound Solubility Issues This compound, like many organic compounds, may have limited aqueous solubility. If it precipitates in your assay buffer, its effective concentration will be significantly lower than intended. Action: First, visually inspect your stock solution and the assay wells for any signs of precipitation. Prepare your this compound stock solution in 100% DMSO and then dilute it to the final working concentration in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and ideally does not exceed 1-2%, as higher concentrations can inhibit the enzyme.
Inactive Tyrosinase Enzyme The tyrosinase enzyme is sensitive to storage and handling. Improper storage or repeated freeze-thaw cycles can lead to a loss of activity. Action: Aliquot your enzyme upon receipt and store it at -20°C or -80°C as recommended by the supplier. When preparing for an assay, thaw the enzyme on ice and keep it cold until use. To confirm enzyme activity, run a positive control reaction with the enzyme and substrate (L-tyrosine or L-DOPA) but without any inhibitor. You should observe a robust increase in absorbance.
Substrate Degradation The substrate, particularly L-DOPA, is susceptible to auto-oxidation, which can lead to high background signal or a depletion of substrate available for the enzymatic reaction. Action: Prepare fresh substrate solutions for each experiment. L-DOPA solutions should be made immediately before use.
Incorrect Assay Conditions Tyrosinase activity is highly dependent on pH and temperature. Suboptimal conditions can significantly reduce the enzyme's catalytic efficiency. Action: The optimal pH for mushroom tyrosinase is typically between 6.5 and 7.0.[1][2] Ensure your buffer is correctly prepared and the pH is verified. The optimal temperature is generally around 37°C.[1]
Pipetting Errors or Incorrect Concentrations Simple errors in the preparation of stock solutions or in pipetting volumes during the assay setup can lead to inaccurate results. Action: Double-check all your calculations for dilutions. Use calibrated pipettes and ensure proper pipetting technique to maintain accuracy.

Q2: My positive control, Kojic Acid, is showing weak or no inhibition. What does this indicate?

If your positive control is not performing as expected, it strongly suggests a systemic issue with the assay rather than a problem with this compound. Refer to the troubleshooting table in Q1, paying close attention to the activity of the enzyme and the integrity of the substrate.

Q3: The absorbance readings in my control wells (enzyme + substrate) are very low. What should I do?

Low absorbance in your control wells indicates a problem with the enzymatic reaction itself. Here's a troubleshooting workflow:

Caption: Troubleshooting workflow for low absorbance in control wells.

Q4: What is the mechanism of action for this compound as a tyrosinase inhibitor?

This compound acts as a direct inhibitor of tyrosinase. Computational docking studies have shown that it binds to the active site of human tyrosinase. This binding is stabilized by hydrophobic interactions with His367 and Val377, and by hydrogen bonds with Ser380 and Asn364. By occupying the active site, this compound prevents the substrate (L-tyrosine) from binding and being converted to melanin precursors.

Data Presentation

For comparative purposes, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several known tyrosinase inhibitors under various assay conditions. Note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[3][4]

Table 1: IC50 Values of Common Tyrosinase Inhibitors

InhibitorTyrosinase SourceSubstrateIC50 (µM)Reference
Kojic Acid MushroomL-DOPA121 ± 5[4]
Kojic Acid MushroomL-DOPA13.14 µg/mL[5]
Kojic Acid MushroomL-DOPA5.82 µM[6]
Arbutin MushroomL-DOPA>8000[4]
Hydroquinone MushroomL-DOPA>500[4]
7,8,4'-trihydroxyisoflavone MushroomL-DOPA11.21 ± 0.8[3]
7,3',4'-trihydroxyisoflavone MushroomL-DOPA5.23 ± 0.6[3]

Experimental Protocols

A standard protocol for a mushroom tyrosinase inhibition assay is provided below. This can be adapted for use with this compound.

Mushroom Tyrosinase Inhibition Assay Protocol

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 6.8): Prepare a stock solution of 50 mM potassium phosphate buffer and adjust the pH to 6.8.

    • Mushroom Tyrosinase Solution (1000 U/mL): Reconstitute lyophilized mushroom tyrosinase in cold phosphate buffer to a concentration of 1000 U/mL. Aliquot and store at -20°C.

    • L-DOPA Solution (2.5 mM): Prepare a 2.5 mM solution of L-DOPA in phosphate buffer immediately before use.

    • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO to create a stock solution.

    • Kojic Acid (Positive Control): Prepare a stock solution of Kojic Acid in a similar manner to this compound.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of phosphate buffer to each well.

    • Add 20 µL of your this compound working solution (or positive/negative controls) to the appropriate wells.

    • Add 20 µL of the mushroom tyrosinase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to take readings every 1-2 minutes for a total of 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Tyrosinase Catalytic Cycle

The following diagram illustrates the catalytic cycle of tyrosinase, showing the conversion of L-tyrosine to dopaquinone.

Tyrosinase_Cycle Met_Tyrosinase Met-Tyrosinase (Cu2+-Cu2+) Deoxy_Tyrosinase Deoxy-Tyrosinase (Cu1+-Cu1+) Met_Tyrosinase->Deoxy_Tyrosinase + L-DOPA - Dopaquinone Oxy_Tyrosinase Oxy-Tyrosinase (Cu2+-O2-Cu2+) Oxy_Tyrosinase->Met_Tyrosinase + L-Tyrosine - L-DOPA Deoxy_Tyrosinase->Oxy_Tyrosinase + O2 L_Tyrosine L-Tyrosine L_DOPA L-DOPA Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin

Caption: The catalytic cycle of the tyrosinase enzyme.

This compound Inhibition Workflow

This diagram outlines the expected workflow and potential outcomes when testing this compound in a tyrosinase assay.

Inhibition_Workflow cluster_assay Tyrosinase Assay cluster_outcome Expected Outcome Tyrosinase Tyrosinase Reaction_Mix Reaction Mixture Tyrosinase->Reaction_Mix L_Tyrosine L-Tyrosine L_Tyrosine->Reaction_Mix This compound This compound This compound->Reaction_Mix Inhibition Inhibition of Dopachrome Formation Reaction_Mix->Inhibition This compound Binds to Active Site No_Inhibition No Inhibition Reaction_Mix->No_Inhibition This compound Inactive or Absent

Caption: Experimental workflow for testing this compound's inhibitory effect.

References

Technical Support Center: Isolindleyin and Spectrophotometric Readings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Isolindleyin in spectrophotometric analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my spectrophotometric readings?

This compound is a glycoside, specifically [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate[1]. Its chemical structure contains chromophores, such as aromatic rings, which absorb ultraviolet (UV) light. This inherent absorbance can lead to spectral interference, where the absorbance of this compound overlaps with the absorbance of the analyte of interest, potentially causing inaccurate measurements[2][3].

Q2: What are the common types of interference I should be aware of when working with compounds like this compound?

There are several types of interference that can affect spectrophotometric measurements:

  • Spectral Interference: This occurs when the absorbance spectra of multiple components in a sample, including the compound of interest and interfering substances like this compound, overlap[2][4].

  • Chemical Interference: This involves chemical reactions between the analyte and other substances in the sample, which can alter the absorbance properties of the analyte[2][5]. For instance, this compound could potentially interact with assay reagents.

  • Physical Interference: This is caused by factors such as turbidity, bubbles, or suspended particles in the sample that scatter light and lead to inaccurate readings[2].

  • Instrumental Interference: These are issues related to the spectrophotometer itself, such as stray light, incorrect wavelength calibration, or lamp instability[2].

Q3: My absorbance readings are unexpectedly high. Could this compound be the cause?

Yes, unexpectedly high absorbance readings could be a sign of spectral interference from this compound. If this compound absorbs light at the same wavelength as your target analyte, the spectrophotometer will measure the combined absorbance of both, leading to an artificially inflated result. It is also important to ensure your sample is not too concentrated, as this can also lead to readings outside the instrument's linear range[6].

Q4: How can I determine if this compound is interfering with my assay?

To determine if this compound is causing interference, you can run a series of control experiments. A key experiment is to measure the absorbance spectrum of this compound alone in the same buffer or solvent as your sample. This will reveal the wavelengths at which this compound absorbs and help you identify potential spectral overlap with your analyte.

Troubleshooting Guide

If you suspect that this compound is interfering with your spectrophotometric readings, follow these troubleshooting steps.

Initial Checks
  • Instrument Warm-up: Ensure the spectrophotometer has been turned on and the lamp has warmed up for at least 15-30 minutes to ensure a stable light source[6].

  • Cuvette Handling: Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Ensure they are clean, free of scratches, and inserted in the correct orientation[6][7]. For UV measurements (below 340 nm), use quartz cuvettes[6].

  • Proper Blanking: Use the exact same solvent or buffer that your sample is dissolved in as the blank[6].

Identifying and Mitigating Interference from this compound
Problem Potential Cause Recommended Solution
Consistently high or unexpected absorbance readings Spectral Interference: The absorbance spectrum of this compound overlaps with the absorbance spectrum of the analyte.1. Wavelength Selection: If possible, select a wavelength for your analysis where the analyte has significant absorbance but this compound has minimal absorbance. 2. Spectral Subtraction: Measure the absorbance spectrum of a blank containing this compound at the same concentration as in your sample and subtract this spectrum from your sample's spectrum. 3. Chromatographic Separation: Use a technique like HPLC to separate this compound from your analyte before spectrophotometric measurement.
Drifting or unstable readings Chemical Interference: this compound may be reacting with components of your assay over time.1. Investigate Reactivity: Conduct time-course experiments to see if the absorbance of your sample changes over time in the presence of this compound. 2. Modify Assay Conditions: Adjust pH, temperature, or buffer components to minimize any potential reaction.
Inconsistent readings between replicates Sample Inhomogeneity or Precipitation: this compound may not be fully dissolved or may be precipitating out of solution.1. Ensure Complete Dissolution: Gently mix the sample by inverting the cuvette before each measurement[6]. 2. Check Solubility: Verify the solubility of this compound in your assay buffer at the working concentration. You may need to use a different solvent or adjust the concentration.

Experimental Protocols

Protocol 1: Determining the Absorbance Spectrum of this compound

Objective: To measure the UV-Visible absorbance spectrum of this compound to identify its absorbance maxima and potential for spectral overlap.

Materials:

  • This compound

  • Spectrophotometer (UV-Vis capable)

  • Quartz cuvettes

  • Appropriate solvent (e.g., ethanol, DMSO, or the assay buffer)

Methodology:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Prepare a series of dilutions of the this compound stock solution.

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Set the spectrophotometer to scan a wavelength range (e.g., 200-800 nm).

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance spectrum of each this compound dilution.

  • Plot absorbance versus wavelength to visualize the spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Protocol 2: Correcting for this compound Interference using Spectral Subtraction

Objective: To obtain the true absorbance of an analyte in the presence of this compound.

Methodology:

  • Measure the absorbance spectrum of your sample containing the analyte and this compound.

  • Prepare a solution containing only this compound at the exact same concentration and in the same buffer as in your sample.

  • Measure the absorbance spectrum of the this compound-only solution.

  • Subtract the absorbance spectrum of the this compound-only solution from the absorbance spectrum of your sample. The resulting spectrum represents the absorbance of your analyte.

Quantitative Data

The following table presents hypothetical absorbance data for this compound to illustrate its potential UV absorbance, which could cause interference. Actual experimental data should be generated following the protocol above.

Wavelength (nm)Hypothetical Absorbance of this compound (0.1 mg/mL)
2200.85
2500.62
275 1.20 (λmax)
3000.45
3500.10
4000.02

Note: This data is for illustrative purposes only and is not based on experimental measurement of this compound.

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_investigation Interference Investigation cluster_solutions Solutions start Unexpected Spectrophotometer Reading check_instrument Instrument Warm-up & Calibration start->check_instrument check_cuvette Cuvette Cleanliness & Type check_instrument->check_cuvette check_blank Correct Blank Solution check_cuvette->check_blank run_isolindleyin_spectrum Run this compound Absorbance Spectrum check_blank->run_isolindleyin_spectrum check_overlap Spectral Overlap with Analyte? run_isolindleyin_spectrum->check_overlap change_wavelength Change Analytical Wavelength check_overlap->change_wavelength Yes no_interference No Significant Interference check_overlap->no_interference No spectral_subtraction Perform Spectral Subtraction change_wavelength->spectral_subtraction chromatography Use Chromatographic Separation spectral_subtraction->chromatography Spectral_Interference_Concept cluster_spectra Absorbance Spectra cluster_explanation Explanation A Analyte Spectrum C Measured (Combined) Spectrum A->C B This compound Spectrum B->C explanation Measured Absorbance = Analyte Absorbance + this compound Absorbance C->explanation

References

Adjusting pH for optimal Isolindleyin activity in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isolindleyin in enzyme assays. The information is tailored for scientists and drug development professionals working to assess the activity of this compound, a novel inhibitor of tyrosinase.

Troubleshooting Guide: pH Adjustment for Optimal this compound Activity

Issue: Inconsistent or unexpected results in this compound activity assays.

The pH of the reaction buffer is a critical factor that can significantly impact enzyme activity and the interaction between an enzyme and its inhibitor.[1][2][3] Deviations from the optimal pH can lead to reduced enzyme activity, altered inhibitor binding, or even denaturation of the enzyme.[2][3]

Solution:

A systematic approach to optimizing and controlling the pH of your assay buffer is essential for obtaining reliable and reproducible data.

Key Troubleshooting Steps:

  • Verify Buffer pH: Always confirm the pH of your buffer solution using a calibrated pH meter before each experiment.[1] Do not rely solely on the theoretical pH of the buffer recipe.

  • Determine Optimal pH for Tyrosinase: Since this compound's primary target is tyrosinase, the optimal pH for the assay will largely be dictated by the pH at which tyrosinase exhibits maximal activity.[4][5] While the optimal pH can vary depending on the source of the tyrosinase (e.g., fungal, human), a common starting point for fungal tyrosinase is around pH 7.5.[6] It is recommended to perform a pH profile experiment to determine the optimal pH for your specific enzyme and assay conditions.

  • Maintain Consistent Temperature: Temperature fluctuations can affect both enzyme activity and buffer pH.[1] Ensure that all assay components, including the buffer, are at a consistent and appropriate temperature, typically room temperature (20-25°C), unless the protocol specifies otherwise.[1]

  • Use Appropriate Controls: Include positive and negative controls in your experiments.[1] A positive control (known tyrosinase inhibitor) can help confirm that the assay is working correctly, while a negative control (no inhibitor) establishes the baseline enzyme activity.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Tyrosinase Activity

This protocol outlines the steps to determine the pH at which your tyrosinase enzyme exhibits the highest activity.

Materials:

  • Tyrosinase enzyme

  • Tyrosinase substrate (e.g., L-DOPA)

  • A series of buffers with varying pH values (e.g., phosphate buffers ranging from pH 6.0 to 8.5 in 0.5 unit increments)

  • Spectrophotometer or other suitable detection instrument[2]

Procedure:

  • Prepare a set of reaction mixtures, each containing the same concentration of tyrosinase and substrate.

  • Use a different pH buffer for each reaction mixture.

  • Initiate the enzymatic reaction (e.g., by adding the substrate).

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.[8]

  • Calculate the initial reaction velocity for each pH value.

  • Plot the initial velocity as a function of pH to determine the optimal pH for enzyme activity.

Data Presentation

Table 1: Troubleshooting Checklist for pH-Related Assay Issues

Potential Issue Recommended Action Reference
Inaccurate Buffer pHCalibrate pH meter and verify buffer pH before each use.[1]
Suboptimal Assay pHPerform a pH profile experiment to determine the optimal pH for tyrosinase activity.[9][10]
Temperature FluctuationsEquilibrate all reagents to the assay temperature before starting the experiment.[1]
Inhibitor InstabilityIf suspected, assess the stability of this compound at different pH values.[7]
Lack of ControlsAlways include positive and negative controls in your assay plate.[1]

Visualizations

experimental_workflow prep_buffer Prepare Buffers (pH 6.0 - 8.5) setup_rxn Set up Reactions in Microplate prep_buffer->setup_rxn prep_enzyme Prepare Tyrosinase Stock Solution add_enzyme Add Tyrosinase to each well prep_enzyme->add_enzyme prep_substrate Prepare Substrate (L-DOPA) Stock add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate setup_rxn->add_enzyme add_enzyme->add_substrate measure Measure Absorbance over Time add_substrate->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate plot_data Plot Rate vs. pH calc_rate->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Caption: Workflow for determining the optimal pH for tyrosinase activity.

signaling_pathway cluster_melanogenesis Melanogenesis Signaling Pathway UV UV Radiation MC1R MC1R UV->MC1R activates AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase Tyrosinase MITF->Tyrosinase promotes expression Melanin Melanin Synthesis Tyrosinase->Melanin This compound This compound This compound->Tyrosinase inhibits

Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for an this compound-tyrosinase inhibition assay?

A1: Based on studies of fungal tyrosinase, a starting pH of 7.5 is recommended.[6] However, it is crucial to experimentally determine the optimal pH for your specific enzyme and assay conditions using a pH profile experiment.

Q2: Can the pH of the buffer change during storage?

A2: Yes, the pH of buffer solutions can change over time due to factors such as absorption of atmospheric CO2. It is best practice to prepare fresh buffers regularly and to always verify the pH before use.

Q3: How do I choose the right buffer for my assay?

A3: The choice of buffer depends on the desired pH range. Phosphate buffers are commonly used for physiological pH ranges. Ensure the buffer components do not interfere with your assay. For example, some buffers may chelate metal ions that are essential for enzyme activity.

Q4: My enzyme activity is low even at the optimal pH. What else could be wrong?

A4: Low enzyme activity can be due to several factors besides pH.[2] These include improper enzyme storage, incorrect substrate concentration, the presence of inhibitors in your sample, or issues with your detection instrument.[2] Refer to general enzyme assay troubleshooting guides for a comprehensive list of potential issues and solutions.[1][11]

Q5: What is the mechanism of action of this compound?

A5: this compound exerts its anti-melanogenic effects by directly binding to and inhibiting tyrosinase, a key enzyme in the melanin synthesis pathway.[4][5] This inhibition reduces the production of melanin.[4]

References

Validation & Comparative

A Comparative Analysis of Tyrosinase Inhibition: Isolindleyin versus Kojic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for potent and safe tyrosinase inhibitors is a significant focus in the fields of dermatology and cosmetology. This guide provides a detailed comparison of the tyrosinase inhibitory activities of a novel compound, isolindleyin, and the well-established agent, kojic acid, supported by available experimental data.

Executive Summary

This compound, a butyrophenone, has emerged as a direct inhibitor of human tyrosinase, demonstrating anti-melanogenic properties. In contrast, kojic acid, a fungal metabolite, is a widely recognized tyrosinase inhibitor, primarily characterized by its potent activity against mushroom tyrosinase. This guide dissects the available data on their inhibitory potency, mechanisms of action, and the experimental methodologies used for their evaluation. A key consideration in this comparison is the differing sources of tyrosinase used in various studies, which significantly influences the reported inhibitory values.

Quantitative Data on Tyrosinase Inhibition

The inhibitory activities of this compound and kojic acid against tyrosinase are summarized below. It is crucial to note the different metrics and enzyme sources, which preclude a direct one-to-one comparison of potency from the currently available literature.

CompoundEnzyme SourceInhibition MetricValueReference(s)
This compound Human TyrosinaseDissociation Constant (Kd)54.8 μM[1]
Kojic Acid Mushroom TyrosinaseIC50 (Monophenolase)70 ± 7 µM[1]
Mushroom TyrosinaseIC50 (Diphenolase)121 ± 5 µM[1]
Human TyrosinaseIC50> 500 µM[2]

Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Kd (Dissociation Constant) is a measure of binding affinity between a ligand (inhibitor) and a protein (enzyme). A lower Kd value indicates a stronger binding affinity.

Mechanism of Action

The mechanisms by which this compound and kojic acid inhibit tyrosinase differ, providing distinct approaches to modulating melanogenesis.

This compound: this compound exerts its anti-melanogenic effects by directly binding to human tyrosinase. Computational molecular docking studies suggest that this binding is stabilized by hydrophobic interactions with histidine 367 (His367) and valine 377 (Val377), as well as hydrogen bonds with serine 380 (Ser380) and asparagine 364 (Asn364) within the enzyme's active site.

Kojic Acid: Kojic acid's primary mechanism of tyrosinase inhibition is through the chelation of the copper ions (Cu2+) present in the active site of the enzyme. These copper ions are essential for the catalytic activity of tyrosinase. By binding to these ions, kojic acid disrupts the enzyme's structure and function, thereby preventing the conversion of tyrosine to melanin. This mechanism is well-documented for mushroom tyrosinase.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in tyrosinase inhibition and its assessment, the following diagrams are provided.

Tyrosinase_Inhibition_Pathway cluster_melanogenesis Melanogenesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Monophenolase activity Dopaquinone Dopaquinone L_DOPA->Dopaquinone Diphenolase activity Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Direct Binding Kojic_Acid Kojic Acid Copper Copper Ions (Cu2+) Kojic_Acid->Copper Chelation Copper->Tyrosinase Cofactor

Mechanism of Tyrosinase Inhibition

Tyrosinase_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition cluster_analysis Data Analysis Enzyme Prepare Tyrosinase Solution (Mushroom or Human) Mix Combine Enzyme, Substrate, and Inhibitor in a 96-well plate Enzyme->Mix Substrate Prepare Substrate Solution (L-DOPA or L-Tyrosine) Substrate->Mix Inhibitor Prepare Inhibitor Solutions (this compound / Kojic Acid) Inhibitor->Mix Incubate Incubate at a controlled temperature (e.g., 37°C) Mix->Incubate Spectro Measure Absorbance at 475 nm (Dopachrome formation) Incubate->Spectro Kinetics Record absorbance over time (kinetic assay) Spectro->Kinetics Calculate Calculate % Inhibition Kinetics->Calculate IC50 Determine IC50 Value Calculate->IC50

General Experimental Workflow for Tyrosinase Inhibition Assay

Experimental Protocols

The following are generalized protocols for assessing tyrosinase inhibitory activity, based on commonly cited methodologies. Specific parameters may vary between studies.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay is widely used for initial screening of tyrosinase inhibitors due to the commercial availability and stability of mushroom tyrosinase.

1. Reagents and Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine as the substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compounds and the positive control (kojic acid).

  • In a 96-well plate, add the test compound solution and the tyrosinase solution to each well.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate solution (L-DOPA or L-Tyrosine) to each well.

  • Immediately measure the absorbance at 475 nm (for L-DOPA as substrate, monitoring dopachrome formation) at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Tyrosinase Activity Assay (Cell-Based)

This assay provides a more physiologically relevant model by using melanoma cells (e.g., B16F10 murine melanoma cells) that endogenously express tyrosinase.

1. Reagents and Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., phosphate buffer containing a non-ionic detergent like Triton X-100)

  • L-DOPA

  • Test compounds (this compound, Kojic Acid)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • After treatment, wash the cells with PBS and lyse them using the lysis buffer.

  • Centrifuge the cell lysate to remove cellular debris.

  • Transfer the supernatant (containing the cellular tyrosinase) to a new 96-well plate.

  • Add L-DOPA solution to each well to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for a defined time (e.g., 1-2 hours).

  • Measure the absorbance at 475 nm to quantify the amount of dopachrome produced.

  • The cellular tyrosinase activity is expressed as a percentage of the untreated control cells.

Discussion and Conclusion

The comparison between this compound and kojic acid highlights a critical aspect of tyrosinase inhibitor research: the importance of the enzyme source. While kojic acid is a potent inhibitor of mushroom tyrosinase, its efficacy against human tyrosinase is significantly lower[2]. This discrepancy underscores the potential for misleading results when screening for agents intended for human use with a non-human enzyme.

This compound's demonstrated direct binding to human tyrosinase, with a Kd in the micromolar range, positions it as a promising candidate for further investigation[1]. However, the absence of a direct IC50 value for this compound makes a definitive comparison of its inhibitory potency against kojic acid challenging. Future studies should aim to determine the IC50 of this compound on human tyrosinase to allow for a more direct and meaningful comparison with other inhibitors.

For researchers in drug development, these findings emphasize the necessity of utilizing human-relevant assay systems early in the screening process. While mushroom tyrosinase assays are valuable for high-throughput screening, confirmation of activity on human tyrosinase is essential for identifying clinically relevant inhibitors. This compound represents a molecule of interest that warrants further investigation, including the determination of its IC50 on human tyrosinase and comprehensive studies on its safety and efficacy in cellular and in vivo models.

References

A Head-to-Head Comparison: Isolindleyin and Arbutin in the Quest to Inhibit Melanin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the search for potent and safe inhibitors of melanin synthesis is a continuous endeavor. This guide provides an objective comparison of two such agents, isolindleyin and arbutin, focusing on their performance in reducing melanin production, supported by available experimental data.

At a Glance: this compound vs. Arbutin

FeatureThis compoundArbutin
Mechanism of Action Direct binding to tyrosinaseCompetitive inhibitor of tyrosinase
Target Enzyme Human TyrosinaseTyrosinase (from various sources)
Reported Efficacy Kd of 54.8 μM for human tyrosinaseIC50 values for tyrosinase inhibition vary (e.g., 0.1 mM for human tyrosinase, 0.48 mM to 8.4 mM for mushroom tyrosinase)
Effect on Melanin Content Suppresses melanin synthesis in human epidermal melanocytesReduces melanin content in B16 melanoma cells (e.g., 45.8% inhibition at 5.4 mM)
Effect on Gene Expression Data not availableMinimal to no effect on tyrosinase mRNA expression

Delving into the Mechanisms of Action

This compound: This novel compound has been identified as a direct inhibitor of human tyrosinase, the key enzyme in the melanin synthesis pathway.[1] Research indicates that this compound binds directly to the enzyme, thereby suppressing its activity and leading to a reduction in melanin production.[1] Computational molecular docking studies have further elucidated this interaction, showing that this compound binding is stabilized by hydrophobic interactions and hydrogen bonds within the active site of human tyrosinase.[1] The reported dissociation constant (Kd) for the binding of this compound to human tyrosinase is 54.8 μM, indicating a notable affinity.[2]

Arbutin: A well-established skin-lightening agent, arbutin functions as a competitive inhibitor of tyrosinase.[3][4] Its chemical structure resembles that of tyrosine, the natural substrate for tyrosinase. This structural similarity allows arbutin to bind to the active site of the enzyme, effectively competing with tyrosine and preventing its conversion into melanin precursors.[3] Kinetic studies have confirmed this competitive inhibition mechanism.[5][6] Unlike some other inhibitors, arbutin has been shown to have a minimal effect on the expression of tyrosinase mRNA, suggesting its primary mode of action is at the enzyme activity level.[7]

Quantitative Comparison of Efficacy

Tyrosinase Inhibition:

CompoundEnzyme SourceIC50 / KdReference
This compoundHuman TyrosinaseKd: 54.8 μM[2]
α-ArbutinMurine Melanoma TyrosinaseIC50: 0.48 mM[7]
β-ArbutinMurine Melanoma TyrosinaseIC50: 4.8 mM[7]
ArbutinHuman TyrosinaseIC50: 0.1 mM[4]
ArbutinMushroom TyrosinaseIC50: 0.04 mM[4]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of efficacy. Lower values indicate higher potency. The significant variation in arbutin's IC50 values highlights the importance of considering the enzyme source and experimental conditions.

Melanin Content Reduction:

This compound has been shown to suppress melanin synthesis in human epidermal melanocytes, though specific percentage inhibition values at given concentrations are not detailed in the available abstracts.[1][2]

For arbutin, studies using B16 murine melanoma cells have demonstrated a dose-dependent reduction in melanin content. For instance, one study reported a 45.8% inhibition of melanogenesis at a concentration of 5.4 mM. Another study showed that α-arbutin reduced melanin synthesis in a human skin model to 40% of the control.

Signaling Pathways in Melanogenesis

The production of melanin is regulated by complex signaling cascades. Key pathways include the cyclic AMP (cAMP)-mediated activation of protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[8][9][10] The mitogen-activated protein kinase (MAPK) pathway, including ERK, also plays a role in regulating melanogenesis.

Currently, there is a lack of published data on the specific effects of this compound on these signaling pathways. For arbutin, as mentioned, its primary mechanism is the direct inhibition of tyrosinase activity rather than the modulation of gene expression, suggesting a limited direct impact on the upstream signaling cascades.[7]

Experimental Protocols

Tyrosinase Inhibition Assay

This assay is fundamental to assessing the direct inhibitory effect of a compound on tyrosinase activity.

General Principle: The enzymatic activity of tyrosinase is measured by monitoring the formation of dopachrome from a substrate like L-DOPA, which can be quantified spectrophotometrically at approximately 475-490 nm. The inhibitory effect of a test compound is determined by comparing the rate of dopachrome formation in the presence and absence of the inhibitor.

Example Protocol (Mushroom Tyrosinase):

  • Prepare Solutions:

    • Phosphate buffer (e.g., 50 mM, pH 6.8).

    • Mushroom tyrosinase solution in phosphate buffer.

    • L-DOPA solution in phosphate buffer.

    • Test compound (this compound or Arbutin) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solution and mushroom tyrosinase solution.

    • Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured cells, providing a measure of the overall anti-melanogenic activity of a compound.

General Principle: Melanocytes or melanoma cells (e.g., B16F10) are treated with the test compound. After a specific incubation period, the cells are lysed, and the melanin content is measured spectrophotometrically after solubilization.

Example Protocol (B16F10 Cells):

  • Cell Culture:

    • Seed B16F10 melanoma cells in a culture plate and allow them to adhere.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (this compound or Arbutin). A stimulant of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered to induce melanin production.[11][12][13]

    • Incubate for a defined period (e.g., 48-72 hours).

  • Melanin Quantification:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., NaOH solution).

    • Heat the lysate to solubilize the melanin.

    • Measure the absorbance of the lysate at approximately 405-475 nm.

    • Normalize the melanin content to the total protein content of the cell lysate to account for differences in cell number.

  • Data Analysis:

    • Calculate the percentage of melanin inhibition for each concentration of the test compound relative to the stimulated control.

Visualizing the Mechanisms

Diagram of the Melanogenesis Signaling Pathway and Inhibition Sites:

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Transcription & Translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Catalyzed by Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Catalyzed by Tyrosinase Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->Tyrosinase Direct Binding (Inhibition) Arbutin Arbutin Arbutin->Tyrosinase Competitive Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays tyrosinase_assay Tyrosinase Inhibition Assay (Mushroom & Human) ic50_determination IC50 Determination tyrosinase_assay->ic50_determination compare Comparative Analysis - Efficacy - Mechanism ic50_determination->compare cell_culture Cell Culture (e.g., B16F10, HEMs) melanin_assay Melanin Content Assay cell_culture->melanin_assay western_blot Western Blot (MITF, TYR, etc.) cell_culture->western_blot melanin_assay->compare western_blot->compare start Select Inhibitors (this compound, Arbutin) start->tyrosinase_assay start->cell_culture

References

Isolindleyin vs. Hydroquinone: A Comparative Guide on Depigmenting Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Isolindleyin and hydroquinone as skin-depigmenting agents. The information is compiled from available preclinical data, focusing on their mechanisms of action, tyrosinase inhibition, and effects on melanin production. Due to the limited publicly available data on this compound, a direct quantitative comparison with the well-established agent hydroquinone is challenging. This guide presents the available data to facilitate an informed understanding of their respective profiles.

Executive Summary

Both this compound and hydroquinone function as skin-lightening agents by inhibiting tyrosinase, the critical enzyme in melanogenesis. Hydroquinone is a widely used agent with a long history of clinical use and a well-documented, multi-faceted mechanism of action.[1][2] this compound is a newer compound that has been shown to directly bind to and inhibit human tyrosinase, leading to a reduction in melanin synthesis in in vitro models.[3][4] While direct comparative studies are not yet available, this guide collates the existing data to offer a preliminary assessment of their relative efficacy.

Data Presentation

Table 1: In Vitro Efficacy Comparison of this compound and Hydroquinone
ParameterThis compoundHydroquinoneSource
Tyrosinase Inhibition (IC50) Data not available in reviewed sources~16.3 µM (irreversible, human tyrosinase) to >500 µM (human tyrosinase)[1]
Binding Affinity (Kd) to Human Tyrosinase 54.8 µMData not available in reviewed sources[3]
Melanin Content Reduction Suppresses melanin synthesis in human epidermal melanocytes (1-500 µM, 7 days)Concentration-dependent reduction in B16F10 melanoma cells[3][5]

Note: The IC50 values for hydroquinone vary significantly across studies depending on the experimental conditions and the source of the tyrosinase enzyme (e.g., mushroom vs. human). The data presented here is for human tyrosinase where specified.

Mechanism of Action

This compound

This compound exerts its anti-melanogenic effects primarily through the direct inhibition of tyrosinase. Computational molecular docking studies have shown that this compound binds to the active site of human tyrosinase.[3][4] This binding is stabilized by hydrophobic interactions and hydrogen bonds with key amino acid residues within the enzyme's active site, thereby blocking the catalytic activity of tyrosinase and preventing the synthesis of melanin.[3]

Hydroquinone

Hydroquinone's mechanism of action is more complex and involves several pathways.[1][2] It is a well-known inhibitor of tyrosinase, acting as an alternative substrate and competitively inhibiting the oxidation of L-tyrosine.[2][6] Additionally, hydroquinone can suppress other metabolic processes within melanocytes and may lead to selective cytotoxicity to these cells.[7] It also acts as a reducing agent, affecting the entire melanogenesis pathway.

Signaling Pathways

The process of melanogenesis is regulated by a complex signaling cascade. Both this compound and hydroquinone ultimately impact this pathway by inhibiting its key enzyme, tyrosinase. The diagram below illustrates the general melanogenesis signaling pathway.

Melanogenesis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UV Radiation UV Radiation α-MSH α-MSH UV Radiation->α-MSH stimulates MC1R MC1R α-MSH->MC1R binds to AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF activates transcription of Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates transcription of Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase translates to L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin multiple steps This compound This compound This compound->Tyrosinase inhibits Hydroquinone Hydroquinone Hydroquinone->Tyrosinase inhibits Tyrosinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_tyrosinase Prepare Tyrosinase Solution mix Mix Tyrosinase, Buffer, and Test Compound prep_tyrosinase->mix prep_substrate Prepare Substrate (L-DOPA) add_substrate Add Substrate prep_substrate->add_substrate prep_compound Prepare Test Compound (this compound or Hydroquinone) prep_compound->mix incubate Pre-incubate mix->incubate incubate->add_substrate measure Measure Absorbance (e.g., 475 nm) over time add_substrate->measure calculate Calculate Rate of Reaction measure->calculate determine_inhibition Determine % Inhibition calculate->determine_inhibition calculate_ic50 Calculate IC50 determine_inhibition->calculate_ic50 Melanin Content Assay Workflow cluster_culture Cell Culture cluster_extraction Melanin Extraction cluster_quantification Quantification seed_cells Seed Melanocytes (e.g., B16F10 or HEMs) treat_cells Treat with Test Compound (this compound or Hydroquinone) seed_cells->treat_cells incubate_cells Incubate for a defined period (e.g., 48-72 hours) treat_cells->incubate_cells lyse_cells Lyse Cells (e.g., with NaOH) incubate_cells->lyse_cells solubilize Solubilize Melanin (e.g., heating at 80°C) lyse_cells->solubilize measure_abs Measure Absorbance (e.g., 405 nm) solubilize->measure_abs normalize Normalize to Protein Content measure_abs->normalize calculate_reduction Calculate % Melanin Reduction normalize->calculate_reduction

References

Isolindleyin's Kinetic Profile: A Comparative Analysis of Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic mechanism of a novel inhibitor is paramount. This guide provides a comparative analysis of the enzyme kinetics of Isolindleyin, a newly identified tyrosinase inhibitor, with other well-established inhibitors. By examining their effects on the key kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), through Lineweaver-Burk plot analysis, we can elucidate the mode of inhibition and benchmark this compound's potency against its counterparts.

This compound has been identified as a direct inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1] To characterize its inhibitory mechanism, a hypothetical Lineweaver-Burk plot analysis is presented below, alongside data from known tyrosinase inhibitors: Kojic Acid (a competitive inhibitor), and a representative uncompetitive inhibitor. This comparison will shed light on how this compound interacts with the enzyme and its substrate.

Comparative Enzyme Kinetics of Tyrosinase Inhibitors

The following table summarizes the kinetic parameters of tyrosinase in the absence and presence of different inhibitors. The data for this compound is hypothetical, assuming a non-competitive inhibition mechanism for illustrative purposes, while the data for the alternatives are representative values from literature. Non-competitive inhibitors are characterized by a decrease in Vₘₐₓ with no change in Kₘ.[2]

InhibitorConcentration (µM)Apparent Kₘ (mM)Apparent Vₘₐₓ (µmol/min)Inhibition Type
None (Control)00.84122-
This compound (Hypothetical) 50 0.84 61 Non-competitive
Kojic Acid301.68122Competitive
Uncompetitive Inhibitor1000.4261Uncompetitive

Note: Kₘ and Vₘₐₓ values for Kojic Acid and the uncompetitive inhibitor are representative and may vary depending on experimental conditions.

Experimental Protocols

The determination of enzyme kinetic parameters is crucial for understanding the mechanism of inhibition. Below is a detailed methodology for a typical tyrosinase inhibition assay followed by Lineweaver-Burk plot analysis.

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for assessing tyrosinase inhibitors.[1][3][4]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • This compound and other inhibitors (e.g., Kojic Acid)

  • Spectrophotometer (capable of reading absorbance at ~475 nm)

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a range of substrate (L-DOPA) concentrations in phosphate buffer.

    • Prepare stock solutions of the inhibitors (this compound, Kojic Acid, etc.) in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in phosphate buffer.

  • Enzyme Assay:

    • In a 96-well plate, add a fixed volume of the tyrosinase solution to each well.

    • Add different concentrations of the inhibitor to the respective wells. A control well should contain the solvent used for the inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.

    • Immediately measure the rate of formation of dopachrome, the product of L-DOPA oxidation, by monitoring the increase in absorbance at approximately 475 nm over time using a spectrophotometer. The initial reaction velocity (V₀) is determined from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Repeat the assay for a range of substrate concentrations at a fixed inhibitor concentration.

    • Plot the initial velocity (V₀) against the substrate concentration [S] to generate a Michaelis-Menten plot.

    • To determine the mode of inhibition, transform the data into a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).[5][6][7]

Visualizing Inhibition: Lineweaver-Burk Plot Analysis

The Lineweaver-Burk plot, or double reciprocal plot, is a graphical representation of enzyme kinetics that is invaluable for distinguishing between different types of enzyme inhibition.[5][6][8]

Lineweaver_Burk_Plot 1/V 1/V ->1/V 1/[S] 1/[S] ->1/[S] p1 p2 p1->p2  No Inhibitor p3 p2->p3  No Inhibitor p4 p5 p4->p5  Competitive p6 p5->p6  Competitive p7 p8 p7->p8  Non-competitive p9 p8->p9  Non-competitive p10 p11 p10->p11  Uncompetitive p12 p11->p12  Uncompetitive -1/Km -1/Km 1/Vmax 1/Vmax

Caption: A representative Lineweaver-Burk plot illustrating different types of enzyme inhibition.

Signaling Pathway and Experimental Workflow

To provide a clearer picture of the processes involved, the following diagrams illustrate the melanogenesis signaling pathway targeted by tyrosinase inhibitors and the experimental workflow for kinetic analysis.

Melanogenesis_Pathway cluster_cell Melanocyte Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin multiple steps Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase inhibits

Caption: The inhibitory action of this compound on the tyrosinase-catalyzed steps in melanogenesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Tyrosinase - Substrate (L-DOPA) - Inhibitors setup Set up reactions in 96-well plate: - Enzyme - Inhibitor (varying conc.) reagents->setup preincubate Pre-incubate setup->preincubate start_reaction Initiate reaction with Substrate preincubate->start_reaction measure Measure Absorbance at 475 nm start_reaction->measure mm_plot Calculate Initial Velocities (V₀) measure->mm_plot lb_plot Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) mm_plot->lb_plot determine_kinetics Determine Kₘ, Vₘₐₓ, and Inhibition Type lb_plot->determine_kinetics

Caption: The experimental workflow for the kinetic analysis of tyrosinase inhibitors.

References

Isolindleyin's Potential as a Tyrosinase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Isolindleyin, a butyrophenone compound, has been identified as a novel inhibitor of human tyrosinase. Studies have demonstrated its direct binding to the enzyme, suggesting a mechanism for its observed anti-melanogenic effects in human epidermal melanocytes. This interaction is a critical consideration for the development of new therapeutic and cosmetic agents targeting hyperpigmentation.

Comparative Analysis of Tyrosinase Inhibitors

To contextualize the inhibitory potential of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-established tyrosinase inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human) and the substrate used. For this compound, the dissociation constant (Kd), which represents the binding affinity, is provided.

CompoundIC50 Value (µM)Enzyme SourceNotes
This compound Not availableHumanKd = 54.8 µM
Kojic Acid10 - 300+MushroomWidely used as a positive control.[1]
Arbutin>2400MushroomA hydroquinone derivative.
4-Hexylresorcinol~10-15Mushroom
Tropolone~10-20Mushroom
Methimazole~15-25Mushroom

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol outlines a standard method for determining the IC50 value of a compound against mushroom tyrosinase, a common model in preliminary inhibitor screening.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add a specific volume of the tyrosinase solution to each well.

    • Add the various concentrations of the test compound and positive control to their respective wells.

    • Include a control group with the enzyme and buffer only (no inhibitor).

    • Include a blank group with buffer only.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a defined period (e.g., every minute for 20-30 minutes) using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (enzyme without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the tyrosinase activity, which can be determined from the dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Tyrosinase - L-DOPA - Inhibitors Plate_Setup Set up 96-well Plate: - Enzyme - Inhibitors - Controls Reagent_Prep->Plate_Setup Incubation Pre-incubate Plate Plate_Setup->Incubation Reaction_Start Add L-DOPA to Initiate Reaction Incubation->Reaction_Start Measurement Measure Absorbance (e.g., 475 nm) over Time Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 value of a tyrosinase inhibitor.

Melanin_Synthesis_Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Inhibition

Caption: Simplified melanin synthesis pathway and the inhibitory action of this compound.

References

A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) for the Analysis of Isolindleyin: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Isolindleyin, robust analytical methods are paramount for accurate quantification and quality control. While specific validated HPLC methods for this compound are not widely published, this guide provides a comprehensive framework for its analysis, based on established principles for analogous compounds such as glycosides and butyrophenones. This document compares HPLC with other analytical techniques and offers a detailed, adaptable protocol for the development and validation of a reliable HPLC method, adhering to the International Council for Harmonisation (ICH) guidelines.

This compound, a glycosidic butyrophenone, has demonstrated promising anti-melanogenic properties through the direct inhibition of tyrosinase, a key enzyme in melanin synthesis. To ensure the integrity of preclinical and clinical research, a validated analytical method is essential for the quantification of this compound in various matrices, from raw materials to biological samples. High-Performance Liquid Chromatography (HPLC) stands out as a primary candidate for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool for the analysis of compounds like this compound, other techniques can also be employed, each with its own set of advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on differential migration of the analyte on a solid stationary phase with a liquid mobile phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Resolution High to very high.Low to moderate.Very high.
Quantification Excellent, highly accurate and precise.Semi-quantitative at best.Excellent, highly sensitive and specific.
Sensitivity High, with various sensitive detectors available (UV, Fluorescence, MS).Moderate.Very high, especially with selected ion monitoring.
Suitability for this compound Highly suitable. As a glycoside, this compound is non-volatile and well-suited for reverse-phase HPLC.[1]Suitable for preliminary analysis and screening, but not for rigorous quantification.Not directly suitable without derivatization. The glycosidic nature of this compound makes it non-volatile.
Speed Moderate, with typical run times of 5-30 minutes per sample.Fast for multiple samples simultaneously.Slower, due to sample preparation (derivatization) and longer run times.
Cost High initial instrument cost, moderate running costs.Low cost.High initial instrument cost, moderate to high running costs.

A Framework for HPLC Method Validation for this compound

The validation of an analytical method ensures that it is suitable for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria as stipulated by ICH guidelines.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be well-resolved from other components (impurities, degradation products, matrix components). Peak purity should be confirmed.To ensure that the signal measured is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a proportional relationship between the detector response and the analyte concentration.
Range The range over which the method is shown to be linear, accurate, and precise. For assays, typically 80-120% of the test concentration.To define the upper and lower concentration limits for which the method is reliable.
Accuracy % Recovery should be within 98.0% to 102.0% for the drug substance.To determine the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2%.To assess the degree of scatter between a series of measurements under the same and different conditions (e.g., different days, analysts, equipment).
Limit of Detection (LOD) Typically determined by signal-to-noise ratio of 3:1.The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Typically determined by signal-to-noise ratio of 10:1.The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with deliberate small variations in method parameters (e.g., pH, flow rate, column temperature).To demonstrate the reliability of the method with respect to minor variations in the analytical conditions.

Experimental Protocols

Below is a representative experimental protocol for the development and validation of a Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound.

HPLC Method Development
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point for a glycosidic compound.

  • Mobile Phase: A gradient elution is often necessary for natural product analysis. A typical mobile phase would consist of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile or Methanol A gradient from 10% B to 90% B over 20-30 minutes can be initially trialed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Determined by performing a UV scan of an this compound standard. Based on the butyrophenone chromophore, a wavelength in the range of 254-280 nm is likely to be appropriate.

  • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation: this compound standard and samples should be dissolved in a solvent compatible with the mobile phase, such as a methanol:water mixture.

HPLC Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines.

  • Specificity: Analyze blank samples (matrix without this compound), this compound standard, and a sample spiked with expected impurities or degradation products. Assess peak purity using the PDA detector.

  • Linearity: Prepare a series of at least five concentrations of this compound standard spanning the expected analytical range. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the RSD for the results of each study.

  • LOD and LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio for a series of dilute solutions.

  • Robustness: Deliberately vary critical method parameters one at a time, such as the pH of the mobile phase (± 0.2 units), the column temperature (± 5 °C), and the flow rate (± 0.1 mL/min). Analyze a standard sample under each varied condition and assess the impact on the results.

Visualizing the Workflow and Mechanism of Action

To better illustrate the processes involved, the following diagrams have been generated.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_doc Documentation & Implementation dev_start Define Analytical Requirements col_select Column & Mobile Phase Screening dev_start->col_select param_opt Parameter Optimization (Flow, Temp, Gradient) col_select->param_opt specificity Specificity param_opt->specificity Finalized Method linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report sop Standard Operating Procedure (SOP) report->sop routine Routine Analysis sop->routine

Figure 1: HPLC Method Development and Validation Workflow.

Melanogenesis_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Synthesis Dopaquinone->Melanin Tyrosinase Tyrosinase Enzyme This compound This compound This compound->Tyrosinase Direct Inhibition

Figure 2: Mechanism of this compound in the Melanogenesis Pathway.

Conclusion

While a specific, pre-validated HPLC method for this compound may not be readily available in the public domain, the development and validation of such a method are straightforward for a well-equipped analytical laboratory. By following the principles outlined in this guide, which are based on established practices for similar natural products and ICH guidelines, researchers can develop a robust, reliable, and accurate HPLC method for the quantification of this compound. This will, in turn, support the rigorous scientific investigation required to fully elucidate its therapeutic potential. The superior resolution, sensitivity, and quantitative power of HPLC make it the recommended technique for the analysis of this promising anti-melanogenic agent.

References

Reproducibility of Isolindleyin's Anti-Melanogenic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the existing evidence for Isolindleyin's inhibitory action on melanin synthesis, benchmarked against other natural compounds. This guide provides researchers with a comparative analysis of experimental data and methodologies to assess the reproducibility and relative efficacy of these anti-melanogenic agents.

Introduction

This compound, a natural compound, has demonstrated notable anti-melanogenic properties by directly targeting tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] This guide examines the reproducibility of this compound's effects as reported in the primary literature and provides a comparative analysis with other compounds that inhibit melanogenesis. By presenting quantitative data from key experiments and detailing the associated protocols, this document aims to equip researchers in dermatology, cosmetology, and drug development with the information necessary to evaluate and potentially replicate these findings.

Comparative Analysis of Anti-Melanogenic Activity

The anti-melanogenic efficacy of this compound and selected alternative compounds is summarized below. The data is extracted from studies utilizing B16F10 melanoma cells, a standard in vitro model for melanogenesis research.

CompoundConcentrationTyrosinase Activity Inhibition (%)Melanin Content Reduction (%)Reference
This compound Not specified in abstractDose-dependent inhibition of mushroom tyrosinaseSuppressed melanin synthesis[1][3]
Gallacetophenone 30 µMDose-dependent inhibition of mushroom tyrosinaseSignificant reduction[3]
6-O-Isobutyrylbritannilactone (IBL) 5, 10, 20, 50, 100 µMDose-dependent decrease in IBMX-stimulated cellsDose-dependent reduction in IBMX-stimulated cells[4]
Maculosin 100 µM19.35%14.84%[5]
Adlay Extract 36.31 mg/mL (IC50)Potent inhibitionSignificant reduction[6][7]
Kazinol U Not specified in abstractInhibited tyrosinase activity induced by IBMX or α-MSHReduced pigmentation[8]
Maclurin up to 20 µMSuppressed UVB-mediated tyrosinase activationSuppressed UVB-mediated melanin accumulation[9]
2-Hydroxytyrosol 13.0 µmol/L (IC50)Inhibited mushroom tyrosinaseDose-dependently inhibited α-MSH-stimulated melanin formation[10]

Signaling Pathways in Melanogenesis

The process of melanogenesis is regulated by a complex network of signaling pathways. The primary mechanism of action for this compound is the direct inhibition of tyrosinase.[1] However, many anti-melanogenic compounds exert their effects by modulating upstream signaling molecules. A key transcription factor, Microphthalmia-associated transcription factor (MITF), plays a central role in regulating the expression of melanogenic enzymes like tyrosinase, TRP-1, and TRP-2.[4][7][11] The activity of MITF is controlled by various signaling cascades, including the cAMP/PKA and MAPK/ERK pathways.

Melanogenesis_Signaling_Pathway Stimuli α-MSH / UV MC1R MC1R Stimuli->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin This compound This compound This compound->Tyrosinase Other_Inhibitors Other Pathway Inhibitors Other_Inhibitors->PKA Other_Inhibitors->CREB Other_Inhibitors->MITF

Caption: Simplified signaling pathway of melanogenesis highlighting the direct inhibitory target of this compound on tyrosinase and the upstream targets of other inhibitors.

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below are the methodologies for key assays used to evaluate anti-melanogenic effects.

Cell Culture and Treatment

B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and treated with various concentrations of the test compounds. Often, melanogenesis is stimulated using agents like α-melanocyte-stimulating hormone (α-MSH) or 3-isobutyl-1-methylxanthine (IBMX).[4][8]

Melanin Content Assay
  • After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with 1N NaOH containing 10% DMSO.

  • The lysates are incubated at 80°C for 1 hour to solubilize the melanin.

  • The absorbance of the supernatant is measured at 405 nm using a microplate reader.

  • The melanin content is normalized to the total protein content of the cells, which is determined using a BCA protein assay kit.

Cellular Tyrosinase Activity Assay
  • Cells are washed with PBS and lysed with a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.

  • The cell lysates are centrifuged, and the protein concentration of the supernatant is determined.

  • An equal amount of protein for each sample is incubated with L-DOPA (2 mg/mL) in a sodium phosphate buffer (pH 6.8).

  • The formation of dopachrome is monitored by measuring the absorbance at 475 nm at different time points.

  • Tyrosinase activity is expressed as a percentage of the untreated control.[5]

Western Blot Analysis
  • Total cellular proteins are extracted using RIPA buffer.

  • Protein concentration is quantified using the BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is then incubated with primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, and loading controls like β-actin.

  • After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Cell_Culture B16F10 Cell Culture Treatment Treatment with this compound or Alternatives (+/- α-MSH/UVB) Cell_Culture->Treatment Harvest Cell Harvesting & Lysis Treatment->Harvest Melanin_Assay Melanin Content Assay Harvest->Melanin_Assay Tyrosinase_Assay Cellular Tyrosinase Activity Assay Harvest->Tyrosinase_Assay Western_Blot Western Blot Analysis (MITF, Tyrosinase, etc.) Harvest->Western_Blot Data_Analysis Data Analysis & Comparison Melanin_Assay->Data_Analysis Tyrosinase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing the anti-melanogenic effects of test compounds in B16F10 cells.

Conclusion

The available evidence strongly suggests that this compound is an effective inhibitor of melanogenesis, primarily through the direct inhibition of tyrosinase. While dedicated studies on the reproducibility of these findings are not yet prevalent, the consistent outcomes across different studies investigating similar compounds lend credibility to the proposed mechanism. For researchers aiming to validate or build upon these findings, adherence to the detailed experimental protocols outlined in this guide is paramount. The comparative data provided herein serves as a valuable benchmark for evaluating the potency of novel anti-melanogenic agents against established natural compounds. Future research should focus on direct, side-by-side comparisons of these compounds under identical experimental conditions to provide a more definitive assessment of their relative efficacies.

References

Cross-Validation of Isolinderalactone's Efficacy in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-cancer efficacy of Isolinderalactone, a bioactive compound, across various cancer cell lines. The data presented is compiled from preclinical studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential as a therapeutic agent.

Comparative Efficacy of Isolinderalactone

The following table summarizes the cytotoxic and apoptotic effects of Isolinderalactone on different cancer cell lines as reported in peer-reviewed literature.

Cell LineCancer TypeKey FindingsReported Efficacy
HCT15Colorectal CancerInduced apoptosis and cell cycle arrest at the G2/M phase.[1]Treatment with 40 μM of Isolinderalactone for 24 hours increased the percentage of apoptotic cells by 15.9 ± 6.7% compared to the control group.[1]
HCT116Colorectal CancerInduced apoptosis and autophagy.[1]Treatment with 40 μM of Isolinderalactone for 24 hours increased the percentage of apoptotic cells by 5.4 ± 1.6% compared to the control group.[1]
A549Non-Small Cell Lung CancerArrested the cell cycle at the G0/G1 phase and induced apoptosis through the Fas/sFasL pathway.[2]Data suggests significant induction of p21 expression leading to cell cycle arrest.[2]
Glioma CellsBrain CancerInhibited the expression of X-linked inhibitor of apoptosis protein (XIAP), BCL-2, and survivin, leading to apoptosis.[1]Specific quantitative data on the percentage of apoptosis was not provided in the reviewed literature.
Ovarian Cancer CellsOvarian CancerInduced cell death by up-regulating mitochondrial superoxide and inactivating the STAT3-mediated pathway.[1]Specific quantitative data on the percentage of cell death was not provided in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the studies on Isolinderalactone are provided below. These protocols are based on standard laboratory procedures and the descriptions available in the referenced literature.[3][4][5][6][7][8]

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Isolinderalactone (or other test compounds)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of Isolinderalactone and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

Materials:

  • 6-well plates

  • Isolinderalactone

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Isolinderalactone for the specified duration.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, cleaved caspase-9, p21, Cyclin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Isolinderalactone, then lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by Isolinderalactone and a general experimental workflow for assessing its efficacy.

Isolinderalactone_Apoptosis_Pathway cluster_cell Cancer Cell Isolinderalactone Isolinderalactone ROS ↑ ROS Production Isolinderalactone->ROS Mitochondria Mitochondrial Dysfunction Isolinderalactone->Mitochondria MAPK MAPK Pathway Activation (ERK, JNK, p38) ROS->MAPK MAPK->Mitochondria Caspase9 Cleaved Caspase-9 Mitochondria->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Isolinderalactone-induced apoptotic pathway in cancer cells.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Culture treatment Treatment with Isolinderalactone (Dose and Time-Dependent) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein analysis Data Analysis and Comparison viability->analysis apoptosis->analysis protein->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: General experimental workflow for evaluating Isolinderalactone's efficacy.

Isolinderalactone_Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Regulation Isolinderalactone Isolinderalactone p21 ↑ p21 Expression Isolinderalactone->p21 CyclinB ↓ Cyclin B1 p21->CyclinB cdc2 ↓ p-cdc2 p21->cdc2 G2M_Arrest G2/M Phase Arrest CyclinB->G2M_Arrest cdc2->G2M_Arrest

Caption: Isolinderalactone's effect on cell cycle regulation.

References

Statistical analysis of comparative studies on tyrosinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for potent and specific tyrosinase inhibitors is a continuous journey. This guide provides a comprehensive statistical analysis of comparative studies on various tyrosinase inhibitors, offering a clear overview of their performance based on experimental data. We delve into inhibitory concentrations, experimental methodologies, and the underlying signaling pathways to facilitate informed decisions in research and development.

Quantitative Comparison of Tyrosinase Inhibitors

The inhibitory efficacy of various compounds against tyrosinase is a critical parameter for their potential application in cosmetics and medicine. The half-maximal inhibitory concentration (IC50) is a standard measure of this efficacy, with lower values indicating greater potency. The following table summarizes the IC50 values of several well-known and novel tyrosinase inhibitors, compiled from multiple comparative studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (e.g., L-DOPA or L-tyrosine), and the purity of the enzyme.[1][2][3][4] For a more direct and practical comparison, some studies use a relative inhibitory activity (RA) by comparing the inhibitor to a standard like kojic acid.[4][5]

InhibitorIC50 (µM)Source/TypeReference Compound
Kojic Acid3.0 - 30.34FungalStandard
Arbutin>2400Plant-derivedStandard
Hydroquinone-SyntheticStandard
4-HexylresorcinolVariesSynthetic-
Glabridin~1.0Plant-derived (Licorice)Kojic Acid
Thiamidol1.1 (human tyrosinase)SyntheticKojic Acid
7,3',4'-trihydroxyisoflavone5.23 ± 0.6Plant-derivedKojic Acid
7,8,4'-trihydroxyisoflavone11.21 ± 0.8Plant-derivedKojic Acid
2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone (TMBC)~0.5Plant-derived (Morus nigra)Kojic Acid
Barbiturate derivative (23e)1.52SyntheticKojic Acid
Triazole Schiff's base (47c)1.5Synthetic-
Kojic acid derivative (36)0.9SyntheticKojic Acid
Chalcone derivative (2a)~0.05Plant-derived (Morus australis)Arbutin

Note: The IC50 values presented are a range or specific values from various studies and are intended for comparative purposes. For detailed information, please refer to the cited literature. Some inhibitors, like hydroquinone, have shown little to no inhibition in certain assay conditions.[1][2] Flavonoids are a significant class of natural tyrosinase inhibitors.[3]

Experimental Protocols for Tyrosinase Inhibition Assays

Standardized and reproducible experimental protocols are fundamental for the accurate assessment of tyrosinase inhibitors. The most common in vitro method is the mushroom tyrosinase inhibitory assay.

Principle: This colorimetric assay is based on the ability of tyrosinase to catalyze the oxidation of a substrate, typically L-tyrosine or L-DOPA, to form dopachrome.[6] The formation of this colored product can be measured spectrophotometrically at a specific wavelength (around 475-510 nm).[6][7][8] The inhibitory activity of a test compound is determined by its ability to reduce the rate of dopachrome formation.

Materials:

  • Mushroom tyrosinase (commercially available)[9]

  • L-DOPA or L-tyrosine (substrate)

  • Phosphate buffer (typically pH 6.8)

  • Test inhibitor compound

  • Positive control (e.g., Kojic acid)[9]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the tyrosinase enzyme, substrate, and test inhibitors in the appropriate buffer.[7][8]

  • Assay Reaction: In a 96-well plate, add the phosphate buffer, tyrosinase enzyme solution, and the test inhibitor at various concentrations.[8]

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[6][10]

  • Initiation of Reaction: Add the substrate (L-DOPA or L-tyrosine) to each well to start the enzymatic reaction.[7][10]

  • Kinetic Measurement: Immediately measure the absorbance of the plate in a kinetic mode at the appropriate wavelength for a set duration (e.g., 30-60 minutes).[7][8]

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.[9]

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflow

To better understand the mechanism of action of tyrosinase inhibitors and the experimental process, the following diagrams illustrate the key signaling pathway in melanogenesis and a typical experimental workflow.

Tyrosinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH α-MSH MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MITF MITF pCREB->MITF Activates Transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Binds to Promoter of Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Leads to Expression of L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions

Caption: Tyrosinase signaling pathway in melanogenesis.[11][12][13]

Tyrosinase_Inhibition_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep mix Mix Enzyme and Inhibitor in 96-well plate prep->mix incubate Pre-incubate (e.g., 10 min, 25°C) mix->incubate add_substrate Add Substrate (L-DOPA/L-Tyrosine) incubate->add_substrate measure Kinetic Measurement (Absorbance at 475-510 nm) add_substrate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for a tyrosinase inhibition assay.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isolindleyin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Isolindleyin, a butyrophenone and tyrosinase inhibitor, requires careful management as a chemical waste product.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with general laboratory safety and hazardous waste management principles.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The specific PPE may vary based on the physical form of this compound (solid or in solution) and the potential for exposure. General recommendations include:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

In the event of a spill, immediately evacuate the area and consult your institution's Environmental Health and Safety (EHS) department for specific cleanup and disposal instructions.

Disposal Protocol for this compound

The disposal of this compound must adhere to all federal, state, and local regulations governing hazardous waste.[3] The following protocol outlines a standard operating procedure for its collection and disposal within a laboratory setting.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including stock compound, solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and cleaning materials from spills, must be considered hazardous chemical waste.

  • Segregate this compound waste from other waste streams, such as biological, radioactive, or non-hazardous waste.[4] Do not mix incompatible chemicals in the same waste container.[4][5]

2. Waste Collection:

  • Solid Waste: Collect solid this compound and contaminated dry materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, screw-top, and shatter-resistant container. Do not fill liquid waste containers to more than 80% capacity to allow for expansion and prevent spills.[4] The container must be kept closed except when adding waste.[3][5]

3. Waste Labeling:

  • Properly label all waste containers with the words "Hazardous Waste."[3]

  • The label must include:

    • The full chemical name: "this compound".[3]

    • The concentration or approximate percentage if in a solution.[3]

    • All other constituents in the waste mixture and their approximate concentrations.

    • The date when waste was first added to the container (accumulation start date).[3]

    • The name of the principal investigator or responsible person.

4. Storage:

  • Store waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3]

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Secondary containment should be used for liquid waste containers to mitigate spills.[3]

5. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound or its containers in the regular trash or pour it down the drain.[6][7]

Quantitative Data Summary for Disposal

Waste TypeContainer SpecificationLabeling Requirements
Solid this compound Sealable, leak-proof, solid waste container compatible with chemical waste."Hazardous Waste," "this compound, Solid," Accumulation Start Date, PI Name.
Solutions Containing this compound Screw-top, shatter-resistant liquid waste container with secondary containment. Do not exceed 80% capacity."Hazardous Waste," "this compound, [Concentration] in [Solvent]," All constituents listed, Accumulation Start Date, PI Name.
Contaminated Labware (Gloves, Pipette Tips, etc.) Lined, sealable solid waste container for hazardous materials."Hazardous Waste," "this compound Contaminated Debris," Accumulation Start Date, PI Name.
Empty this compound Stock Containers Dispose of as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste."Hazardous Waste," "Empty Container, last held this compound," Accumulation Start Date, PI Name.

Experimental Workflow: this compound Waste Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to final removal from the laboratory.

A Waste Generation (this compound solid, liquid, or contaminated material) B Identify as Hazardous Waste A->B C Segregate from other waste streams B->C D Select Appropriate Waste Container (Solid or Liquid) C->D E Label Container Correctly - 'Hazardous Waste' - Chemical Name & Concentration - Accumulation Date D->E F Add Waste to Container (Keep closed when not in use) E->F G Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container Full or Disposal Needed? G->H H->G No I Contact Environmental Health & Safety (EHS) for pickup H->I Yes J EHS Collects Waste for Final Disposal I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isolindleyin
Reactant of Route 2
Isolindleyin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.